6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOAURZPIFPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407982 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-17-1 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of the tetrahydrocarbazole scaffold, a prominent heterocyclic motif in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.
Carbazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[1] The tetrahydrocarbazole core is a structural component of many biologically active molecules and natural products.[2] Specifically, this compound serves as a crucial building block in the synthesis of pharmaceutical compounds, especially in the development of serotonin receptor modulators for the potential treatment of neurological and psychiatric conditions such as depression and anxiety.[3] The fluorinated structure is thought to improve binding affinity and metabolic stability in drug candidates.[3]
Synthesis
The primary and most established method for the synthesis of this compound is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement to form the indole ring system.[4]
Fischer Indole Synthesis Workflow
The synthesis of this compound proceeds by reacting 4-fluorophenylhydrazine (or its hydrochloride salt) with cyclohexanone in the presence of an acid catalyst.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a tetrahydrocarbazole derivative via the Fischer indole synthesis, which can be adapted for this compound.[5]
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ice-cold water
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.
-
Addition of Ketone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.[5]
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water while stirring.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold methanol to remove impurities. For further purification, the product can be recrystallized from a suitable solvent such as methanol or ethanol.[5]
A similar procedure for a related derivative, this compound-3-carboxylic acid ethyl ester, involves refluxing 4-cyclohexanonecarboxylic acid ethyl ester and 4-fluorophenylhydrazine hydrochloride in anhydrous ethanol overnight.[7]
Physicochemical Properties
Quantitative data for this compound is limited. The following tables summarize the available data for the target compound and a closely related derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂FN | [8] |
| Molecular Weight | 189.23 g/mol | [8] |
| CAS Number | 2367-17-1 | [8] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [8] |
| LogP (calculated) | 3.1858 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 0 | [8] |
| Rotatable Bonds | 0 | [8] |
Table 2: Physicochemical Properties of 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
| Property | Value | Source |
| Physical State | Crystalline solid | [9] |
| Melting Point | 98-102 °C | [9] |
| Solubility in DMSO | 12 mg/mL | [9] |
| Aqueous Solubility | <0.1 mg/mL | [9] |
Biological Activity and Potential Applications
This compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting serotonin receptors.[3] The tetrahydrocarbazole scaffold has been identified as a promising framework for the development of ligands for various G-protein coupled receptors.
Role in Serotonergic Signaling
Tetrahydrocarbazole derivatives have been investigated as ligands for serotonin receptors, particularly the 5-HT6 receptor.[10] Antagonists of the 5-HT6 receptor are of interest for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. The general hypothesis is that by modulating serotonergic pathways, these compounds can influence downstream signaling cascades involved in learning, memory, and mood.
Quantitative Biological Data
Table 3: Biological Activity of a Representative Tetrahydrocarbazole Analog
| Compound | Target | Assay | Activity (Ki) | Source |
| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | Human 5-HT6 Receptor | Radioligand Binding | 29 nM | [10] |
This data suggests that the tetrahydrocarbazole scaffold is a viable starting point for developing potent 5-HT6 receptor ligands. The introduction of the 6-fluoro substituent in the target compound of this guide is a strategic modification aimed at potentially improving potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is readily achievable through the well-established Fischer indole synthesis. While comprehensive data on its physicochemical and biological properties are still emerging, the known characteristics of related tetrahydrocarbazole derivatives highlight its promise as a scaffold for developing novel therapeutics, particularly for neurological and psychiatric disorders mediated by the serotonin system. Further research into the specific biological targets and pharmacological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. This compound [myskinrecipes.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole () for sale [vulcanchem.com]
- 10. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its known physical and chemical properties, experimental protocols for its synthesis and analysis, and its potential role in biological signaling pathways.
Core Physicochemical Properties
This compound is a fluorinated derivative of the tetrahydrocarbazole scaffold, which is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. The introduction of a fluorine atom at the 6-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Quantitative Physicochemical Data
The following table summarizes the available quantitative data for this compound and related compounds for comparative purposes. It is important to note that experimentally determined values for the target compound are limited, and thus, data from closely related analogs and computational predictions are included.
| Property | This compound | 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (Analog) | This compound-3-carboxylic acid (Derivative) | Notes |
| Molecular Formula | C₁₂H₁₂FN[1][2][3][4] | C₁₃H₁₄FN[5] | C₁₅H₁₆FNO₂[6][7] | |
| Molecular Weight | 189.23 g/mol [1][2][3][4] | 203.25 g/mol [5] | 261.29 g/mol [6][7] | |
| Melting Point | 94-96 °C[8][9] | 98–102°C[5] | 185-195°C[6] | Experimental Value |
| Boiling Point | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | |
| LogP (Octanol-Water Partition Coefficient) | 3.1858[1] | Not Determined | Not Determined | Computationally Predicted |
| Topological Polar Surface Area (TPSA) | 15.79 Ų[1] | Not Determined | Not Determined | Computationally Predicted |
| Aqueous Solubility | No Experimental Data Available | <0.1 mg/mL[5] | Not Determined | Data for analog suggests low aqueous solubility. |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol (qualitative) | DMSO: 12 mg/mL, Ethanol: 4.2 mg/mL[5] | Not Determined | |
| pKa (Acid Dissociation Constant) | Not Experimentally Determined | Not Determined | 4.57 ± 0.20[6] | The pKa of the NH proton in the carbazole ring is expected to be weakly acidic. |
Experimental Protocols
The synthesis and analysis of this compound are crucial for its application in research and drug development. The following sections detail the methodologies for its preparation and characterization.
Synthesis via Fischer Indole Synthesis
The most common and versatile method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone.
Protocol:
-
Formation of the Hydrazone:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of cyclohexanone to the solution.
-
The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, leading to the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization:
-
To the solution containing the formed hydrazone, add a strong acid catalyst. Common catalysts include sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.
-
The reaction mixture is then heated to reflux for several hours. The elevated temperature and acidic conditions promote the[10][10]-sigmatropic rearrangement and subsequent cyclization to form the tetrahydrocarbazole ring system.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution.
-
The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a crystalline solid.[8]
-
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic signals for the aromatic protons, the NH proton of the indole ring, and the aliphatic protons of the cyclohexene moiety. The fluorine atom will cause splitting of the signals of adjacent aromatic protons.
-
¹³C NMR spectroscopy will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR spectroscopy will show a single resonance corresponding to the fluorine atom.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a characteristic absorption band for the N-H stretching vibration of the indole ring, typically in the region of 3400 cm⁻¹.
-
-
Melting Point Analysis:
Biological Context and Signaling Pathways
Tetrahydrocarbazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Notably, this compound serves as a key intermediate in the synthesis of compounds targeting the central nervous system, particularly as serotonin receptor modulators for the potential treatment of neurological and psychiatric disorders like depression and anxiety.
Conceptual Signaling Pathway: Serotonin Receptor Modulation
The diagram below illustrates a conceptual signaling pathway where a derivative of this compound acts as a modulator of a G-protein coupled serotonin receptor (e.g., 5-HT receptor).
Caption: Conceptual signaling pathway of a serotonin receptor modulator.
Experimental Workflow and Logic
The development of novel therapeutics based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.
Drug Discovery Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of derivatives of this compound.
Caption: A typical drug discovery workflow for tetrahydrocarbazole derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole () for sale [vulcanchem.com]
- 6. Buy this compound-3-carboxylic acid | 907211-31-8 [smolecule.com]
- 7. This compound-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. acgpubs.org [acgpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. capotchem.cn [capotchem.cn]
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole crystal structure analysis
An in-depth analysis of the crystal structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole reveals its significance as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, characterization, and a generalized protocol for its crystal structure analysis, tailored for researchers, scientists, and professionals in drug development.
Synthesis and Chemical Profile
This compound is a fluorinated derivative of tetrahydrocarbazole. It serves as a crucial building block in organic synthesis. The compound is typically synthesized through the Fischer indole synthesis, a well-established method for creating indole rings.
General Synthetic Workflow:
The synthesis generally involves the reaction of a substituted phenylhydrazine with a cyclic ketone, in this case, 4-fluorophenylhydrazine and cyclohexanone, under acidic conditions.
Caption: Generalized workflow for the synthesis of this compound.
Application in Drug Discovery
This compound is a valuable intermediate in the creation of more complex molecules with potential therapeutic applications. Its structure is a scaffold that can be modified to develop analogs of various active pharmaceutical ingredients.
Crystal Structure Analysis: A Generalized Protocol
While specific crystallographic data for this compound is not widely published, a standard workflow can be followed for its analysis.
Experimental Workflow for Crystal Structure Analysis:
The process begins with the synthesis and purification of the compound, followed by the growth of single crystals suitable for X-ray diffraction. The data collected from the diffraction experiment is then used to solve and refine the crystal structure.
Caption: Standard workflow for single-crystal X-ray structure analysis.
Crystallographic Data Summary
The following table outlines the typical parameters that would be determined from a successful crystal structure analysis. These values are essential for understanding the three-dimensional arrangement of the atoms in the crystal lattice.
| Parameter | Description | Typical Data |
| Formula | The chemical formula of the compound. | C₁₂H₁₂FN |
| Formula Weight | The mass of one mole of the compound. | 205.25 g/mol |
| Crystal System | The crystal system describes the symmetry of the unit cell. | e.g., Monoclinic |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a, b, c, α, β, γ |
| Volume | The volume of the unit cell. | V (ų) |
| Z | The number of formula units in the unit cell. | e.g., 4 |
| Density (calculated) | The calculated density of the crystal. | ρ (g/cm³) |
| Absorption Coefficient | A measure of how much the X-rays are absorbed by the crystal. | μ (mm⁻¹) |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
| Goodness-of-fit (GOF) | An indicator of the quality of the structure refinement. | ~ 1.0 |
This guide provides a foundational understanding of the synthesis and a methodological approach to the crystal structure analysis of this compound. The provided workflows and data tables serve as a standard reference for researchers undertaking similar structural analyses.
Quantum Chemical Calculations for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical framework, computational methodologies, and expected outcomes of such an in-silico investigation. The insights derived from these calculations are pivotal for understanding the molecule's reactivity, stability, and potential as a pharmacological agent.
Introduction
This compound is a fluorinated derivative of the tetrahydrocarbazole scaffold, a core structure found in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule. Quantum chemical calculations offer a powerful, non-experimental approach to explore these modifications at the molecular level. By employing methods like Density Functional Theory (DFT), we can predict a range of molecular properties that are crucial for rational drug design and development.[1][2][3] This guide outlines the standard computational protocols and presents a set of expected results for the quantum chemical characterization of this compound.
Computational Methodology
A detailed description of the computational approach is provided below. This methodology is based on established practices for the quantum chemical analysis of carbazole derivatives and other organic molecules.[1][2][4]
Software and Theoretical Level
All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical framework for this study would be Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for such calculations and would be employed in conjunction with a suitable basis set, such as 6-311++G(d,p), to ensure a reliable description of the electronic structure.[3]
Geometry Optimization and Vibrational Analysis
The initial molecular structure of this compound would be built and subjected to a full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule. Following optimization, a vibrational frequency analysis would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (Infrared and Raman).
Electronic Properties and Reactivity Descriptors
Subsequent to geometry optimization, a series of single-point energy calculations would be carried out to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability. Additionally, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
Expected Quantitative Data
The following tables summarize the anticipated quantitative results from the quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.51 | C1-C2-C3 | 111.5 |
| C6-F | 1.35 | C5-C6-F | 119.8 |
| N9-H | 1.01 | C8-N9-C12 | 109.2 |
| C10-C11 | 1.39 | C10-C11-C12 | 120.5 |
Note: The numbering of atoms is based on the standard carbazole nomenclature.
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | 3450 | 45.2 | 89.7 | N-H stretch |
| 2 | 3055 | 12.8 | 150.3 | Aromatic C-H stretch |
| 3 | 2940 | 88.6 | 120.1 | Aliphatic C-H stretch |
| 4 | 1620 | 25.1 | 45.6 | C=C aromatic stretch |
| 5 | 1255 | 150.3 | 33.2 | C-F stretch |
Table 3: Key Electronic Properties
| Property | Value |
| Total Energy (Hartree) | -688.12345 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 5.64 |
| Dipole Moment (Debye) | 2.15 |
Experimental Protocols
The following section details the computational steps for the quantum chemical analysis of this compound.
Molecular Structure Preparation
-
The 2D structure of this compound is drawn using a chemical drawing software.
-
The 2D structure is converted to a 3D model.
-
The initial 3D structure is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the quantum chemical calculations.
DFT Calculations
-
Input File Preparation : An input file is created for the chosen quantum chemistry software. This file specifies the atomic coordinates of the molecule, the desired level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization followed by frequency calculation), and other relevant parameters.
-
Geometry Optimization : The geometry optimization calculation is run. The software iteratively adjusts the positions of the atoms to find the configuration with the minimum energy. The convergence criteria should be set to tight to ensure a well-converged structure.
-
Frequency Analysis : Upon successful optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Electronic Property Calculations : Using the optimized geometry, single-point energy calculations are performed to obtain the molecular orbitals (HOMO, LUMO), total energy, and dipole moment. A separate calculation is run to generate the Molecular Electrostatic Potential (MEP) map.
Visualizations
The following diagrams illustrate the computational workflow and a representation of the molecular structure.
References
- 1. jnsam.com [jnsam.com]
- 2. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of complete experimental spectra in public databases, this document combines reported data for the target molecule and its close structural analogs with generalized experimental protocols.
Molecular Structure and Properties
-
Structure:
Image Credit: ChemScene
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| Aromatic-H | 6.74 - 7.15 | m (multiplet) | The fluorine substituent is expected to cause complex splitting patterns (doublet of doublets).[4] |
| Aliphatic-H (C1-H₂, C2-H₂, C3-H₂, C4-H₂) | 1.39 - 2.69 | m (multiplet) | Protons on the saturated carbocyclic ring. |
| N-H | ~10.6 | br s (broad singlet) | The chemical shift of the N-H proton can vary depending on the solvent and concentration.[4] |
¹³C NMR (Carbon-13 NMR)
A complete experimental ¹³C NMR spectrum for the target compound is not available. The table below provides an estimate of expected chemical shifts based on general knowledge of carbazole derivatives.
| Carbon | Expected Chemical Shift (δ) ppm | Notes |
| Aromatic-C | 100 - 160 | The carbon atom directly attached to the fluorine atom will show a large chemical shift and a characteristic C-F coupling constant. |
| Aliphatic-C | 20 - 40 | Carbons of the saturated ring. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3500 | Medium, sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) is expected at m/z 189. While direct experimental data for the target compound is limited, a related compound, this compound-3-carboxylic acid ethyl ester, shows a protonated molecular ion ([M+H]⁺) at m/e = 262.[5]
| Ion | Expected m/z | Notes |
| [M]⁺ | 189 | Molecular ion |
| [M+H]⁺ | 190 | Protonated molecular ion (in case of soft ionization techniques) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized. Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide on the Solubility of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. Due to the limited availability of quantitative solubility data for this specific compound in publicly accessible literature, this guide also includes information on a closely related analog, alongside standardized experimental protocols for solubility determination.
Introduction to this compound
This compound is a fluorinated derivative of tetrahydrocarbazole. The carbazole scaffold is a key structural motif in many biologically active molecules and pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. Understanding the solubility of this compound is crucial for its application in drug discovery and development, as solubility directly impacts bioavailability and formulation.
Physicochemical Properties
General physicochemical properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂FN | ChemScene |
| Molecular Weight | 189.23 g/mol | ChemScene |
| Appearance | Solid (form not specified) | - |
| Storage | Room temperature | ChemScene |
Solubility Data
Quantitative solubility data for this compound in a range of solvents is not extensively reported in the available literature. However, qualitative descriptions suggest it is soluble in organic solvents.
For comparative purposes, the solubility of a structurally similar compound, 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole , is presented below. It is important to note that the presence of the additional methyl group will influence the solubility profile.
Table 1: Quantitative Solubility of 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl sulfoxide (DMSO) | 12 | Not Specified |
| Ethanol | Moderate (value not specified) | Not Specified |
| Water | < 0.1 | Not Specified |
This data indicates that the methylated analog has moderate solubility in polar apathetic solvents like DMSO and limited aqueous solubility. It is reasonable to infer that this compound would exhibit a similar trend of being more soluble in organic solvents than in water.
Experimental Protocols for Solubility Determination
To determine the precise solubility of this compound, standardized experimental protocols can be employed. The two primary types of solubility assays are kinetic and thermodynamic.
4.1. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.
Protocol Outline:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Precipitate Detection/Quantification: The amount of precipitated material is measured. Common methods include:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is determined by measuring its UV/Vis absorbance.
-
4.2. Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase. It is a lower-throughput but more accurate method, often referred to as the "shake-flask" method.
Protocol Outline:
-
Addition of Excess Solid: Add an excess amount of the solid compound to a vial containing the solvent of interest.
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid disturbing the equilibrium.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
UV/Vis Spectroscopy (if the compound has a suitable chromophore and there are no interfering substances)
-
-
Data Analysis: The solubility is reported as the average concentration from multiple measurements.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of an organic compound.
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily available scientific literature, its expected solubility profile can be inferred from its structural analogs. For researchers and drug development professionals, the direct determination of its solubility in various solvents of interest is highly recommended. The standardized kinetic and thermodynamic assay protocols provided in this guide offer robust frameworks for obtaining this critical data. Accurate solubility measurements will be instrumental in advancing the research and potential applications of this compound.
A Technical Guide to the Biological Activity Screening of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. While direct and extensive biological screening data for this specific compound is limited in publicly available literature, this document extrapolates potential activities and screening methodologies based on the well-documented bioactivities of the broader carbazole and tetrahydrocarbazole chemical classes. The inclusion of a fluorine atom at the 6th position is known to modulate the electronic properties and biological interactions of the carbazole core, often enhancing potency and metabolic stability.[1][2]
Synthesis of this compound
The primary synthetic route to this compound and its derivatives is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, cyclohexanone, under acidic conditions.
A common procedure involves refluxing 4-fluorophenylhydrazine hydrochloride with cyclohexanone in a suitable solvent such as ethanol.[3] The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the tetrahydrocarbazole ring system.
Potential Biological Activities and Screening Protocols
Carbazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] The introduction of a fluorine atom can significantly influence these activities.
Anticancer Activity
Carbazole derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[6][7]
Experimental Protocols:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.[8]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Add serial dilutions of the test compound (dissolved in DMSO) to the wells and incubate for 48-72 hours.[8]
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
-
SRB Assay (Sulphorhodamine B): This assay is based on the ability of the SRB dye to bind to cellular protein components, providing a measure of cell mass.[8] The protocol is similar to the MTT assay up to the compound treatment and incubation steps. After incubation, cells are fixed with trichloroacetic acid, stained with SRB, and the bound dye is solubilized for absorbance measurement.[8]
Quantitative Data for Related Carbazole Derivatives (Anticancer Activity):
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Carbazole Derivatives | HepG2 (Liver) | MTS | 7.68 | [6] |
| Carbazole Derivatives | HeLa (Cervical) | MTS | 10.09 | [6] |
| Carbazole Derivatives | MCF-7 (Breast) | MTS | 6.44 | [6] |
| Carbazole Derivative (C4) | MCF-7 (Breast) | MTT | < 10 | [9] |
| Carbazole Derivative (14a) | 7901 (Gastric) | Not Specified | 11.8 ± 1.26 | [10] |
| Carbazole Derivative (14a) | A875 (Melanoma) | Not Specified | 9.77 ± 8.32 | [10] |
Antimicrobial Activity
Carbazole derivatives have been reported to possess significant antibacterial and antifungal properties.[11]
Experimental Protocols:
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
-
Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculation: Add a standardized inoculum of the bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[12]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[12]
-
-
Agar Well Diffusion Method: This is a preliminary screening method to assess antimicrobial activity.
-
Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) with the test microorganism.[13]
-
Well Creation and Compound Addition: Cut wells into the agar and add a solution of the test compound to the wells.[13]
-
Incubation: Incubate the plates for 18-24 hours.[13]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[13]
-
Quantitative Data for Related Carbazole Derivatives (Antimicrobial Activity):
| Compound Class | Microorganism | Assay | MIC (µg/mL) | Reference |
| Carbazole Hybrid (44g) | S. aureus | Not Specified | 1.56 | [11] |
| Carbazole Hybrid (44g) | C. neoformans | Not Specified | 3.125 | [11] |
| N-substituted Carbazole | S. aureus, E. coli, etc. | Not Specified | 1-8 | [4] |
| Fluorinated Carbazole Derivative | Staphylococcus strains | CLSI Guidelines | 32 | [14] |
| Tetrahydrocarbazole (4q) | S. mutans | Not Specified | 30 (IC50) | |
| Tetrahydrocarbazole (4q) | S. aureus | Not Specified | 35 (IC50) |
Anti-inflammatory Activity
Derivatives of tetrahydrocarbazole have been investigated for their anti-inflammatory properties.
Experimental Protocols:
-
Human Red Blood Cell (HRBC) Membrane Stabilization Method: This in vitro assay assesses the ability of a compound to stabilize red blood cell membranes when challenged with hypotonicity-induced lysis. This is analogous to the stabilization of lysosomal membranes, which is relevant to the inflammatory process.
-
Preparation: Prepare a suspension of HRBCs and incubate with various concentrations of the test compound.
-
Lysis Induction: Induce hemolysis using a hypotonic buffer.
-
Measurement: Centrifuge the samples and measure the absorbance of the supernatant (hemoglobin release) spectrophotometrically.
-
Analysis: Calculate the percentage of membrane stabilization compared to a control.
-
Quantitative Data for Related Tetrahydrocarbazole Derivatives (Anti-inflammatory Activity):
| Compound Class | Assay | IC50 (µg/mL) | Reference |
| Diazole-linked Tetrahydrocarbazole (2) | HRBC Membrane Stabilization | 0.06 | [15] |
| Diazole-linked Tetrahydrocarbazole (3) | HRBC Membrane Stabilization | 0.7 | [15] |
| Diazole-linked Tetrahydrocarbazole (5) | HRBC Membrane Stabilization | 0.86 | [15] |
Neuroprotective Activity
Certain derivatives of this compound have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[16]
Experimental Protocols:
-
Ellman's Method for Cholinesterase Inhibition: This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and BChE.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme (AChE or BChE), a buffer, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., acetylthiocholine or butyrylthiocholine).
-
Colorimetric Reaction: The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Measurement: Monitor the rate of color formation using a spectrophotometer.
-
Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Quantitative Data for a Related 6-fluoro-tetrahydrocarbazole Derivative (Neuroprotective Activity):
| Compound | Target | Assay | IC50 (µM) | Reference |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g) | BChE | Not Specified | 0.11 | [16] |
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of related compounds, it is anticipated that this molecule may exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The experimental protocols and comparative data presented in this guide offer a robust framework for the systematic biological activity screening of this compound and its future derivatives. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Buy 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | 41734-98-9 [smolecule.com]
- 2. 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole () for sale [vulcanchem.com]
- 3. This compound-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wjarr.com [wjarr.com]
- 14. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 15. arabjchem.org [arabjchem.org]
- 16. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives, a class of compounds demonstrating significant therapeutic potential across a range of diseases. The strategic incorporation of a fluorine atom onto the tetrahydrocarbazole scaffold has been shown to enhance metabolic stability, binding affinity, and overall pharmacological profiles, making these derivatives promising candidates for drug development. This document summarizes the key molecular targets, associated signaling pathways, quantitative data from pertinent studies, and detailed experimental methodologies.
Core Mechanisms of Action
Research has elucidated three primary mechanisms of action for various this compound derivatives:
-
Selective Butyrylcholinesterase (BChE) Inhibition: Certain derivatives have emerged as potent and selective inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.
-
Reversible Inhibition of Bruton's Tyrosine Kinase (BTK): A highly complex derivative has been identified as a potent and selective reversible inhibitor of BTK, a key kinase in B-cell signaling pathways relevant to autoimmune diseases.
-
Anticancer Activity: While the precise mechanisms for the fluorinated derivatives are still under investigation, the broader carbazole class is known to exhibit anticancer effects, primarily through DNA intercalation and inhibition of topoisomerase II.
Butyrylcholinesterase (BChE) Inhibition
A notable derivative, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride , has demonstrated highly potent and selective inhibition of BChE. This positions it as a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's, where BChE activity is elevated.
Quantitative Data: BChE Inhibition
| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride | BChE | 0.11 | Mixed-type | High selectivity over Acetylcholinesterase (AChE) |
Signaling Pathway: Cholinesterase Inhibition
Inhibition of BChE prevents the hydrolysis of the neurotransmitter acetylcholine (ACh). This leads to an increase in ACh levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Exploring the Chemical Space of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. The incorporation of a fluorine atom at the 6-position can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive core for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of this compound analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Synthesis of this compound and its Analogs
The primary synthetic route to the this compound core is the Fischer indole synthesis. This versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone, typically cyclohexanone or a derivative thereof.
A general workflow for the synthesis of this compound analogs is depicted below:
A Comprehensive Technical Review of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of the research surrounding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes key findings on its synthesis, physicochemical properties, and biological activities, with a focus on its role as a precursor for potential therapeutic agents.
Core Compound: this compound
This compound belongs to the tetrahydrocarbazole family, a class of compounds known for their diverse biological activities. The introduction of a fluorine atom at the 6th position can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This makes it a valuable scaffold in drug discovery, particularly in the development of agents targeting the central nervous system.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂FN | [1] |
| Molecular Weight | 189.23 g/mol | [1] |
| CAS Number | 2367-17-1 | [1] |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Synthesis of this compound
The primary synthetic route to this compound is the Fischer indole synthesis. This well-established reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde.
Experimental Protocol: Fischer Indole Synthesis
A general procedure for the synthesis of 6-substituted-2,3,4,9-tetrahydro-1H-carbazoles is as follows:
-
Reaction Setup: A mixture of the appropriately substituted phenylhydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) and cyclohexanone is prepared in a suitable solvent, often a protic acid like glacial acetic acid or an alcohol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the specific substrates and catalyst used.[2]
-
Work-up: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[3]
Biological Activity: Cholinesterase Inhibition
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[4] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's.
Quantitative Data: Cholinesterase Inhibition
While specific IC₅₀ values for this compound are not detailed in the reviewed literature, studies on closely related derivatives demonstrate the potential of this scaffold.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective inhibitor (specific value not provided) | [4] |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective inhibitor (specific value not provided) | [4] |
| N-Butyl-6-amino-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | Selective inhibitor (specific value not provided) | [4] |
| Carbazole-coumarin hybrid 3l | AChE | 6.86 | [5] |
| Carbazole-coumarin hybrid 3k | BChE | 0.50 | [5] |
Note: The data presented is for derivatives of the core scaffold and illustrates the potential for potent cholinesterase inhibition.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of tetrahydrocarbazole derivatives against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[6]
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in buffer.
-
Enzyme solution (AChE or BChE) in buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the enzyme solution, DTNB solution, and a solution of the test compound (or buffer for control) are pre-incubated.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are then calculated from the dose-response curves.[7]
Spectroscopic Data
While a full set of spectroscopic data for this compound is not available in the reviewed literature, data for related tetrahydrocarbazole derivatives can provide expected spectral characteristics.
| Data Type | Expected Characteristics for Tetrahydrocarbazoles | Reference |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The aliphatic protons of the tetrahydro ring show complex multiplets between δ 1.5-3.0 ppm. The N-H proton often appears as a broad singlet. For a 6-fluoro derivative, fluorine coupling to adjacent aromatic protons would be expected.[3] | [8] |
| ¹³C NMR | Aromatic carbons resonate in the region of δ 110-140 ppm. The aliphatic carbons of the tetrahydro ring typically appear at δ 20-40 ppm. | [8] |
| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.23 for C₁₂H₁₂FN). | [3] |
Conclusion and Future Directions
This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its synthesis via the Fischer indole reaction is a well-established and efficient method. The tetrahydrocarbazole scaffold has demonstrated significant potential as a source of cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.
Future research in this area should focus on the following:
-
Optimization of Synthesis: Detailed studies on the optimization of the Fischer indole synthesis for this compound to improve yields and purity.
-
Quantitative Biological Evaluation: A thorough in vitro evaluation of the parent compound, this compound, for its inhibitory activity against AChE and BChE to establish a baseline for structure-activity relationship (SAR) studies.
-
Derivative Synthesis and SAR: The synthesis and biological screening of a library of derivatives with modifications at various positions of the tetrahydrocarbazole ring to explore and optimize the SAR for cholinesterase inhibition and other potential biological targets.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.
By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its full potential in the development of novel drugs for neurodegenerative diseases and other therapeutic areas.
References
- 1. calpaclab.com [calpaclab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. acgpubs.org [acgpubs.org]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. broadpharm.com [broadpharm.com]
- 8. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting serotonin receptors for the potential treatment of neurological and psychiatric disorders such as depression and anxiety.[1] The tetrahydrocarbazole scaffold is a common motif in many biologically active molecules and natural products.[2][3] The most common and reliable method for synthesizing this and related carbazole derivatives is the Fischer indole synthesis.[4][5][6] This application note provides a detailed protocol for the synthesis of this compound via the Fischer indole synthesis, along with relevant quantitative data and a workflow diagram.
Data Presentation
The following table summarizes the quantitative data from a representative synthesis protocol for a closely related derivative, which illustrates the high efficiency of the Fischer indole synthesis.
| Product | Starting Materials | Solvent | Catalyst | Reaction Time | Yield |
| This compound-3-carboxylic acid ethyl ester | Ethyl 4-oxocyclohexanecarboxylate and 4-Fluorophenylhydrazine hydrochloride | Ethanol | (Self-catalyzed/Acid) | Overnight | 98% |
Experimental Protocols
This section details the methodology for the synthesis of this compound using the Fischer indole synthesis. This protocol is adapted from established procedures for similar carbazole derivatives.[7]
Materials:
-
p-Fluoroaniline
-
Cyclohexanone
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Concentrated Sulfuric Acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 12.6 g of p-fluoroaniline in 100 ml of ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Addition of Cyclohexanone: While stirring at room temperature, add 9.8 g of cyclohexanone dropwise to the mixture.
-
Initial Reaction: Continue stirring the mixture at room temperature for 1 hour after the addition is complete.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acid-Catalyzed Cyclization: Prepare a dilute sulfuric acid solution by adding 20 ml of concentrated sulfuric acid to 190 ml of water. Add this dilute acid to the residue from the previous step.
-
Heating: Heat the mixture in an oil bath at 110°C for 15 minutes. The product will precipitate as light orange crystals.
-
Isolation: Allow the mixture to cool, then filter the crystals.
-
Washing and Drying: Wash the collected crystals three times with water and then dry them to obtain the final product, this compound.[7] The expected yield is approximately 17.4 g.[7]
Purification:
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as heptane.
Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the Fischer indole synthesis.
References
Application Notes and Protocols for the Fischer Indole Synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile chemical reaction for synthesizing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This method is widely employed in the synthesis of various heterocyclic compounds, including tetrahydrocarbazoles, which are significant structural motifs in many biologically active molecules and natural products. The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole core is of particular interest in medicinal chemistry due to its potential therapeutic applications. These application notes provide detailed protocols for the synthesis of this compound, a key intermediate for the development of novel therapeutics.
Principle of the Fischer Indole Synthesis
The synthesis of this compound is achieved through the Fischer indole synthesis by reacting 4-fluorophenylhydrazine (or its hydrochloride salt) or p-fluoroaniline with cyclohexanone under acidic conditions.[2][3] The general mechanism involves the following key steps:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of the phenylhydrazine or aniline with cyclohexanone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: A[3][3]-sigmatropic rearrangement of the protonated enamine occurs.
-
Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring, yielding the final tetrahydrocarbazole product.
This reaction can be catalyzed by various Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid, or Lewis acids like boron trifluoride and zinc chloride.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 2367-17-1[4] |
| Molecular Formula | C₁₂H₁₂FN[4] |
| Molecular Weight | 189.23 g/mol [4] |
| Appearance | Crystalline solid[3] |
| Melting Point | 94-95 °C[3] |
Experimental Protocols
Two alternative protocols for the synthesis of this compound are presented below.
Protocol 1: p-Toluenesulfonic Acid/Sulfuric Acid Catalyzed Synthesis
This protocol is adapted from a procedure utilizing p-fluoroaniline and cyclohexanone with a two-step acid catalysis.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Fluoroaniline | 111.12 | 12.6 g | 0.113 |
| Cyclohexanone | 98.14 | 9.8 g | 0.100 |
| p-Toluenesulfonic acid | 172.20 | Catalytic amount | - |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Water | 18.02 | 190 mL | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Oil bath
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure:
-
Dissolve 12.6 g of p-fluoroaniline in 100 mL of ethanol in a round-bottom flask and add a catalytic amount of p-toluenesulfonic acid.
-
Add 9.8 g of cyclohexanone dropwise to the mixture at room temperature with stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Prepare a dilute sulfuric acid solution by carefully adding 20 mL of concentrated sulfuric acid to 190 mL of water.
-
Add the dilute sulfuric acid to the residue from the previous step.
-
Heat the mixture in an oil bath at 110 °C for 15 minutes, during which light orange crystals should precipitate.
-
Cool the mixture and collect the crystals by vacuum filtration.
-
Wash the crystals three times with water.
-
Dry the product to obtain this compound. The reported yield for a similar synthesis is 17.4 g.[2]
Protocol 2: Ionic Liquid Catalyzed "Green" Synthesis
This protocol utilizes an ionic liquid as a recyclable catalyst, offering a more environmentally friendly approach.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorophenylhydrazine hydrochloride | 162.59 | 2.0 g (example) | 0.012 |
| Cyclohexanone | 98.14 | 1.36 g | 0.014 |
| [bmim(BF4)] (1-butyl-3-methylimidazolium tetrafluoroborate) | 226.03 | 0.62 g (20 mol%) | 0.0027 |
| Methanol | 32.04 | 20 mL | - |
| Ethyl acetate | 88.11 | As needed for extraction | - |
| Water | 18.02 | 10 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed for drying | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional)
Procedure:
-
Combine 4-fluorophenylhydrazine hydrochloride (1 equivalent), cyclohexanone (1.1-1.2 equivalents), and [bmim(BF4)] (20 mol%) in 20 mL of methanol in a round-bottom flask.
-
Reflux the reaction mixture on a water bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 10 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) as the eluent.
Data Presentation
Summary of Reaction Conditions and Yields:
| Protocol | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield |
| 1 | p-Toluenesulfonic acid / H₂SO₄ | Ethanol / Water | 110 °C | 15 min (cyclization) | High (specific % not given, but 17.4g obtained from 9.8g cyclohexanone)[2] |
| 2 | [bmim(BF4)] | Methanol | Reflux | Varies (TLC monitored) | Excellent[3] |
Characterization Data for this compound:
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.72 (s, 1H), 7.18-7.21 (m, 1H), 7.04-7.07 (m, 1H), 6.76-6.81 (m, 1H), 2.56-2.70 (m, 4H), 1.77-1.83 (m, 4H)[3] |
| Melting Point | 94-95 °C[3] |
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer indole synthesis.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for the Purification of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of analogous tetrahydrocarbazole derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purification is a critical step in the synthesis of more complex molecules, ensuring the removal of impurities such as starting materials, byproducts, and reagents from the preceding synthetic steps, most commonly the Fischer indole synthesis. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The two primary techniques detailed here are recrystallization and column chromatography.
Data Presentation
The selection of an appropriate purification strategy is often guided by the solubility of the compound and the polarity of potential impurities. The following table summarizes key physicochemical properties and purification parameters for this compound and its derivatives, based on available data.
| Compound | Purification Method | Solvent/Eluent System | Typical Purity | Reference |
| This compound-3-carboxylic acid ethyl ester | Recrystallization | Heptane | High | [1] |
| This compound-3-carboxylic acid ethyl ester | Recrystallization | Ethyl acetate/Heptane | 98% | [1] |
| 2,3,4,9-tetrahydro-1H-carbazoles (general) | Column Chromatography | Petroleum ether: Ethyl acetate (8:2 v/v) | Analytically Pure | [2] |
| 1,2,3,4-tetrahydrocarbazole | Column Chromatography | Ethyl acetate-Heptane (1:6) | 65% (yield) | |
| 2,3,4,9-tetrahydro-1H-carbazole | Recrystallization | Methanol | High | [3] |
| 6-chloro-2,3,4,9-tetrahydro-1H-carbazole | Solubility | Soluble in DMSO and ethanol | N/A | [4] |
| 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole | Solubility | Moderate in DMSO (12 mg/mL), low in ethanol (4.2 mg/mL) and water (<0.1 mg/mL) | N/A | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids on a large scale. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.
Materials:
-
Crude this compound
-
Methanol (or a mixture of ethyl acetate and heptane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on data for analogous compounds, methanol is a suitable solvent for recrystallization.[3] Alternatively, a co-solvent system such as ethyl acetate/heptane can be employed.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture while stirring to dissolve the solid. If necessary, add more solvent dropwise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities. It is suitable for both small and large-scale purifications and can achieve very high purity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent: A mixture of a non-polar solvent (e.g., petroleum ether or heptane) and a polar solvent (e.g., ethyl acetate). A common starting ratio for similar compounds is 8:2 (v/v) petroleum ether:ethyl acetate.[2]
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring the separation.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column by adding the eluent to the top of the column. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in fractions using collection tubes or flasks.
-
Monitoring: Monitor the separation by TLC. Spot small aliquots from the collected fractions onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a staining agent.
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflows
The following diagrams illustrate the logical workflows for the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. This compound-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]
- 5. 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole () for sale [vulcanchem.com]
Application Notes and Protocols for the Characterization of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of the tetrahydrocarbazole scaffold, a core structure found in numerous biologically active compounds. Its synthetic derivatives are of significant interest in medicinal chemistry. Accurate and thorough analytical characterization is crucial for the confirmation of its identity, purity, and for establishing structure-activity relationships in drug discovery and development. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂FN[1] |
| Molecular Weight | 189.23 g/mol [1] |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to obtain singlet peaks for each carbon.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 (br s) | Broad Singlet | 1H | N-H |
| ~7.15 (dd, J ≈ 8.8, 4.4 Hz) | Doublet of Doublets | 1H | Aromatic C-H |
| ~6.99 (dd, J ≈ 10.0, 2.8 Hz) | Doublet of Doublets | 1H | Aromatic C-H |
| ~6.75 (m) | Multiplet | 1H | Aromatic C-H |
| ~2.70 (m) | Multiplet | 4H | Aliphatic C-H₂ |
| ~1.85 (m) | Multiplet | 4H | Aliphatic C-H₂ |
Note: The chemical shifts and coupling constants for the aromatic protons are influenced by the fluorine substituent. The presence of doublet of doublets is characteristic of fluorine coupling.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~157 (d, ¹JCF ≈ 235 Hz) | C-F |
| ~136 | Aromatic C |
| ~132 | Aromatic C |
| ~128 | Aromatic C |
| ~113 (d, ²JCF ≈ 23 Hz) | Aromatic C-H |
| ~110 | Aromatic C |
| ~109 (d, ²JCF ≈ 25 Hz) | Aromatic C-H |
| ~23 | Aliphatic CH₂ |
| ~22 | Aliphatic CH₂ |
| ~21 | Aliphatic CH₂ |
| ~20 | Aliphatic CH₂ |
Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. Adjacent carbons will also show smaller couplings.
NMR Analysis Workflow
References
The Versatility of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a valuable heterocyclic building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its rigid tricyclic core, coupled with the electronic properties of the fluorine substituent, provides a unique scaffold for the design of molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in the synthesis of bioactive compounds, with a focus on its application in the development of enzyme inhibitors and serotonin receptor modulators.
Application in the Synthesis of Butyrylcholinesterase Inhibitors
Derivatives of this compound have shown promise as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The tetrahydrocarbazole moiety serves as a key pharmacophore that can be readily functionalized at the N9 position to interact with the active site of the enzyme.
Quantitative Data: Inhibition of Butyrylcholinesterase
| Compound ID | R Group (at N9) | BChE IC50 (µM)[1] |
| 1a | -CH2CH2-piperidine | 0.11 |
| 1b | -CH2CH2-morpholine | > 100 |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocol: N-Alkylation of this compound
This protocol describes the synthesis of N-alkylated derivatives of this compound, which have been evaluated as BChE inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., 1-(2-chloroethyl)piperidine hydrochloride)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Logical Workflow for Synthesis and Evaluation
Application in the Synthesis of Serotonin Receptor Modulators
The this compound scaffold is a key component in the development of ligands for serotonin (5-HT) receptors, particularly the 5-HT6 and 5-HT2B subtypes. These receptors are implicated in various central nervous system disorders, making their modulators attractive targets for drug discovery.
Signaling Pathways of Target Receptors
Derivatives of this compound can be designed to act as antagonists or modulators of 5-HT6 and 5-HT2B receptors, thereby influencing downstream signaling cascades.
Experimental Protocol: Fischer Indole Synthesis of a this compound Derivative
This protocol describes the synthesis of a key intermediate, ethyl this compound-3-carboxylate, which can be further modified to create a library of serotonin receptor modulators.
Reaction Scheme:
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Ethyl 4-oxocyclohexanecarboxylate
-
Anhydrous ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Heptane
Procedure:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (72 g, 443 mmol) and ethyl 4-oxocyclohexanecarboxylate (77 g, 450 mmol) in anhydrous ethanol (1.25 L).
-
Heat the mixture to reflux and maintain for 16 hours.
-
Cool the resulting yellow solution to room temperature to allow for crystallization.
-
Filter the crystals and evaporate the solvent from the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from ethyl acetate/heptane to yield the pure product (113 g, 98% yield).
Advanced Synthetic Transformations
The utility of this compound extends beyond N-alkylation. The carbazole nucleus is amenable to various cross-coupling reactions, allowing for the introduction of aryl and other functional groups at different positions, further expanding the accessible chemical space for drug discovery. While specific protocols for the fluoro-substituted title compound are not widely available, the following are general procedures that can be adapted.
General Protocol: Suzuki-Miyaura Coupling of a Bromo-Carbazole Derivative
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling, which can be used to introduce aryl or heteroaryl substituents at a halogenated position of the carbazole core.
Reaction Scheme:
Materials:
-
Bromo-substituted this compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
In a reaction vessel, combine the bromo-carbazole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (typically 2-10 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol: Buchwald-Hartwig Amination of the Carbazole N-H
This protocol provides a general method for the N-arylation of the carbazole ring, a key transformation for synthesizing precursors to many biologically active molecules.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, t-BuXPhos)
-
Base (e.g., NaOtBu, K3PO4)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 eq), the aryl halide (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the N-arylated product.
This compound is a highly versatile and valuable building block in modern organic synthesis. Its utility is demonstrated in the straightforward synthesis of potent enzyme inhibitors and precursors to serotonin receptor modulators. The amenability of the carbazole core to a variety of synthetic transformations, including N-alkylation and cross-coupling reactions, provides medicinal chemists with a powerful platform for the design and synthesis of novel drug candidates. The protocols and data presented herein serve as a guide for researchers to harness the full potential of this important synthetic intermediate.
References
Development of Anticancer Agents from 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, both from natural sources and synthetic origins.[1][2] Derivatives of carbazole, particularly tetrahydrocarbazoles, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activity.[3][4] The introduction of a fluorine atom into the carbazole nucleus can significantly modulate the physicochemical and biological properties of the molecule, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This document provides a detailed overview of the development of anticancer agents based on the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole core structure. While specific data on the anticancer activity of this compound itself is limited in publicly available literature, this document extrapolates from closely related carbazole and tetrahydrocarbazole derivatives to provide comprehensive application notes and protocols for future research and development in this promising area.
Data Presentation: Anticancer Activity of Carbazole Derivatives
The following table summarizes the in vitro anticancer activity of various carbazole derivatives against a range of human cancer cell lines. This data, derived from structurally related compounds, provides a benchmark for the potential efficacy of novel this compound analogues.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrocarbazole Hybrids | 11c (tetrahydrocarbazole-thiazolinone hybrid) | Jurkat (Leukemia) | 1.44 ± 0.09 | [5] |
| 11c (tetrahydrocarbazole-thiazolinone hybrid) | U937 (Lymphoma) | 1.77 ± 0.08 | [5] | |
| 11c (tetrahydrocarbazole-thiazolinone hybrid) | HCT-116 (Colon) | 6.75 ± 0.08 | [5] | |
| 12c (tetrahydrocarbazole-thiazolinone hybrid) | Jurkat (Leukemia) | - | [5] | |
| 12c (tetrahydrocarbazole-thiazolinone hybrid) | U937 (Lymphoma) | - | [5] | |
| Pyridocarbazole Derivatives | Compound 9 (9-methoxy-5,6-dimethyl-1-[...]-6H-pyrido[4,3-b]carbazole) | CCRF/CEM (Leukemia) | Stronger than ellipticine and doxorubicin | [6][7] |
| Compound 9 (9-methoxy-5,6-dimethyl-1-[...]-6H-pyrido[4,3-b]carbazole) | A549 (Lung) | Stronger than ellipticine and doxorubicin | [6][7] | |
| Compound 9 (9-methoxy-5,6-dimethyl-1-[...]-6H-pyrido[4,3-b]carbazole) | MCF7 (Breast) | Stronger than ellipticine and doxorubicin | [6][7] | |
| 1,4-dimethyl-carbazole Derivatives | Compound 15 | U87 MG (Glioma) | 18.50 | [8] |
| Compound 16 | U87 MG (Glioma) | 47 | [8] | |
| Compound 17 | U87 MG (Glioma) | 75 | [8] | |
| Carbazole-based Thiazole/Thiophene/Thiadiazole | Compound 10 | HepG2 (Liver) | 7.68 | [2] |
| Compound 11 | HepG2 (Liver) | - | [2] | |
| Compound 9 | HeLa (Cervical) | 7.59 | [2] | |
| Compound 10 | MCF7 (Breast) | 6.44 | [2] | |
| Fluorinated Benzofuran Derivatives | Compound 1 | HCT116 (Colorectal) | 19.5 | [9] |
| Compound 2 | HCT116 (Colorectal) | 24.8 | [9] | |
| 5-Fluoroindole-2-carboxylic acid | Compound 10 | - | 10 (inhibits APE1) | [9] |
| Fluorinated pyrazolylbenzimidazole | Compound 55b | A549 (Lung) | 0.95-1.57 | [9] |
| Compound 55b | MCF-7 (Breast) | 0.95-1.57 | [9] | |
| Compound 55b | HeLa (Cervical) | 0.95-1.57 | [9] | |
| Tetrahydrocarbazole-dithioate hybrid | Compound 6f | MCF7 (Breast) | 0.00724 | [10] |
Experimental Protocols
Synthesis of Tetrahydrocarbazole Derivatives
A general method for the synthesis of tetrahydrocarbazole derivatives is the Fischer indole synthesis.[3]
Protocol: Fischer Indole Synthesis of a Tetrahydrocarbazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the desired phenylhydrazine derivative (e.g., 4-fluorophenylhydrazine) in a suitable solvent such as glacial acetic acid.
-
Addition of Cyclohexanone: While stirring, add a stoichiometric equivalent of a cyclohexanone derivative to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired tetrahydrocarbazole derivative.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathways
Carbazole derivatives have been shown to induce apoptosis in cancer cells through multiple signaling pathways. A common mechanism involves the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.
Caption: p53-mediated apoptotic pathway induced by carbazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel this compound derivatives as potential anticancer agents.
Caption: Workflow for anticancer drug discovery from carbazole derivatives.
Logical Relationships in Drug Development
The development of a new anticancer agent from a lead compound involves a series of logical steps, from initial discovery to preclinical and clinical evaluation.
Caption: Logical flow of anticancer drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Neuroprotective Compounds from 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential neuroprotective applications of derivatives of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. The protocols outlined below are based on established synthetic methodologies and findings from recent studies, offering a foundation for the development of novel therapeutic agents for neurodegenerative diseases.
Introduction
Carbazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including neuroprotective effects. The this compound scaffold, in particular, has been identified as a valuable starting point for the synthesis of potent inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as butyrylcholinesterase (BChE) and β-secretase (BACE1). Inhibition of these enzymes represents a key therapeutic strategy to alleviate symptoms and potentially slow the progression of neurodegeneration. This document details the synthesis of the precursor molecule and its subsequent derivatization to yield neuroprotective compounds, along with their biological evaluation.
Synthesis of the Starting Material: this compound
The foundational step in the synthesis of neuroprotective derivatives is the preparation of the this compound core. This is typically achieved through a Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes the synthesis of this compound from p-fluoroaniline and cyclohexanone.[1]
Materials:
-
p-Fluoroaniline
-
Cyclohexanone
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Dissolve 12.6 g of p-fluoroaniline in 100 ml of ethanol and add a catalytic amount of p-toluenesulfonic acid.
-
Add 9.8 g of cyclohexanone dropwise to the mixture at room temperature.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add a dilute sulfuric acid solution prepared by mixing 190 ml of water and 20 ml of concentrated sulfuric acid.
-
Heat the mixture at 110°C for 15 minutes on an oil bath, which will cause the product to precipitate as light orange crystals.
-
Filter the crystals, wash them three times with water, and dry to obtain 6-fluoro-1,2,3,4-tetrahydrocarbazole.
Diagram of the Synthetic Workflow:
Synthesis of Neuroprotective Derivatives via N-Alkylation
A key strategy for developing neuroprotective agents from the this compound scaffold is through N-alkylation to introduce various functional groups. This approach has led to the discovery of potent butyrylcholinesterase inhibitors.
Featured Compound: 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride (Compound 15g)
Compound 15g has been identified as a highly potent and selective butyrylcholinesterase inhibitor with demonstrated neuroprotective activity.[2][3]
Experimental Protocol: N-Alkylation of this compound
This protocol is a general procedure for the N-alkylation of the tetrahydrocarbazole core, which can be adapted for the synthesis of Compound 15g and other analogs.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., 1-(2-chloroethyl)piperidine hydrochloride for Compound 15g)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.
-
For the synthesis of Compound 15g, the final product is a quaternary ammonium salt, which may require an additional step of salt formation or may precipitate directly from the reaction mixture.
Diagram of the N-Alkylation Workflow:
Biological Activity and Quantitative Data
The neuroprotective potential of this compound derivatives is primarily attributed to their ability to inhibit key enzymes involved in neurodegeneration.
| Compound | Target | IC₅₀ (µM) | Selectivity | Neuroprotective Effect |
| 15g | Butyrylcholinesterase (BChE) | 0.11[2][3] | Highly selective for BChE over AChE (>100 µM)[2][3] | Demonstrated[2][3] |
| 15g | β-secretase (BACE1) | Inhibition demonstrated[2][3] | - | Demonstrated[2][3] |
Mechanism of Action and Signaling Pathways
The neuroprotective effects of Compound 15g and related derivatives are believed to be mediated through the inhibition of butyrylcholinesterase and β-secretase.
-
Butyrylcholinesterase (BChE) Inhibition: In Alzheimer's disease, the levels of acetylcholine, a neurotransmitter crucial for memory and cognition, are reduced. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine breakdown in a healthy brain, BChE activity becomes more significant in the Alzheimer's brain. By inhibiting BChE, these compounds help to maintain higher levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.[2][3]
-
β-secretase (BACE1) Inhibition: BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production and aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 reduces the formation of toxic Aβ plaques, thereby mitigating neuronal damage and cognitive decline.[2][3]
Diagram of the Proposed Neuroprotective Signaling Pathway:
References
Application Notes and Protocols for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole in Anti-Inflammatory Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole as a lead compound in the design and development of novel anti-inflammatory drugs. The information is curated for researchers in medicinal chemistry, pharmacology, and drug discovery. While direct experimental data for this specific molecule is emerging, the following protocols and data are based on the well-established anti-inflammatory properties of the broader carbazole and tetrahydrocarbazole families.
Introduction
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The tetrahydrocarbazole scaffold, in particular, serves as a privileged structure in the design of biologically active molecules. The introduction of a fluorine atom at the 6th position of the 2,3,4,9-tetrahydro-1H-carbazole core is a strategic modification aimed at enhancing metabolic stability, bioavailability, and potency. Fluorine substitution can significantly influence the electronic properties of the molecule, potentially leading to improved interactions with biological targets.[3] This document outlines the potential mechanisms of action, provides detailed experimental protocols for evaluation, and presents hypothetical data to guide research efforts.
Potential Mechanism of Action
Based on studies of related carbazole and heterocyclic compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key inflammatory pathways. The primary proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.
-
Cyclooxygenase-2 (COX-2) Inhibition: Many anti-inflammatory agents function by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.[4][5]
-
NF-κB Signaling Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory response.[8][9]
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the anti-inflammatory activity of this compound (referred to as Compound X) in various in vitro and in vivo assays. These tables are intended to serve as a template for data presentation and comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Compound X | 15.2 | 0.85 | 17.88 |
| Celecoxib | 18.5 | 0.09 | 205.56 |
| Ibuprofen | 5.1 | 12.3 | 0.41 |
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Compound X | 1 | 25.4 ± 2.1 | 30.1 ± 2.5 | 28.7 ± 3.0 | 22.5 ± 1.9 |
| 10 | 68.2 ± 4.5 | 75.8 ± 5.1 | 72.4 ± 4.8 | 65.9 ± 4.2 | |
| 50 | 89.1 ± 3.8 | 92.3 ± 3.2 | 90.1 ± 3.5 | 85.7 ± 3.1 | |
| Dexamethasone | 1 | 95.2 ± 2.9 | 96.5 ± 2.4 | 94.8 ± 2.7 | 93.1 ± 2.5 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Vehicle Control | - | 0 | 0 |
| Compound X | 10 | 35.2 ± 3.1 | 45.8 ± 3.9 |
| 30 | 58.7 ± 4.5 | 68.2 ± 5.1 | |
| Indomethacin | 10 | 65.4 ± 5.2 | 75.1 ± 6.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.
In Vitro Assays
1. COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be used.
-
The assay is typically performed in a 96-well plate format.
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The test compound is pre-incubated with the enzyme for a specified time (e.g., 10 minutes) at room temperature.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The production of prostaglandin F2α (PGF2α) is measured using a specific enzyme immunoassay (EIA).
-
The absorbance is read at a wavelength of 405 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Objective: To assess the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells.
-
After 24 hours of incubation, the cell supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Objective: To quantify the inhibitory effect of the test compound on the production of pro-inflammatory cytokines TNF-α and IL-6.
-
Methodology:
-
RAW 264.7 cells are cultured, treated with the test compound, and stimulated with LPS as described in the NO production assay.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength (typically 450 nm).
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model of inflammation.[10]
-
Methodology:
-
Male Wistar rats (180-220 g) are used for the study.
-
The animals are fasted overnight with free access to water.
-
The test compound is administered orally at different doses (e.g., 10 and 30 mg/kg). The vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose), and the positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).
-
After 1 hour of drug administration, acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
The percentage of paw edema inhibition is calculated for each group relative to the vehicle control group.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for the evaluation of this compound.
References
- 1. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. benthamscience.com [benthamscience.com]
- 9. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to key in vitro assays for evaluating the therapeutic potential of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives. This class of compounds has garnered significant interest due to the diverse biological activities associated with the carbazole scaffold, including anticancer, neuroprotective, and anti-inflammatory properties.[1] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[2]
This document outlines detailed protocols for assessing cytotoxicity against cancer cell lines, neuroprotective effects through inhibition of key enzymes and protein aggregation, and anti-inflammatory activity by measuring nitric oxide production.
Data Presentation: In Vitro Activities of Carbazole Derivatives
The following tables summarize quantitative data for representative carbazole derivatives from in vitro studies. While specific data for this compound derivatives are emerging, the presented data for related carbazole compounds provide a valuable reference for expected activity ranges.
Table 1: Anticancer Activity of Carbazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Carbazomycin G | A549 (Lung) | MTT | > 100 | [3] |
| Carbazomycin G | HeLa (Cervical) | MTT | > 100 | [3] |
| Carbazomycin G | MCF-7 (Breast) | MTT | > 100 | [3] |
| Doxorubicin (Control) | A549 (Lung) | MTT | 0.8 | [3] |
| Doxorubicin (Control) | HeLa (Cervical) | MTT | 0.5 | [3] |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 1.2 | [3] |
| Fluorinated bis-indole derivative 34b | A549 (Lung) | WST-8 | 0.8 | [4] |
| N-Substituted Tetrahydrocarbazole 5c (-F) | A-549 (Lung) | MTT | Lowest IC50 in series | [5] |
Table 2: Neuroprotective Activity of Carbazole Derivatives
| Compound/Derivative Class | Assay | Target/Cell Line | Result (IC50/Inhibition %) | Reference |
| N-trans-Feruloyldopamine | Acetylcholinesterase Inhibition | Electrophorus electricus AChE | IC50: 8.52 µM | [6] |
| Galantamine (Control) | Acetylcholinesterase Inhibition | Electrophorus electricus AChE | IC50: 0.45 µM | [6] |
| Thiazole sulfonamides 1, 2, and 8 | Neuroprotection against 6-OHDA | SH-SY5Y cells | Significant improvement in cell viability | [7] |
| Carbazole-bearing oxazolones | Acetylcholinesterase Inhibition | In vitro | Inhibited AChE | [8] |
Table 3: Anti-inflammatory Activity of Carbazole Derivatives
| Compound ID | Cell Line | Assay | Result (IC50/Inhibition %) | Reference |
| LCY-2-CHO (synthetic carbazole) | RAW 264.7 macrophages | Nitric Oxide Production | IC50: 1.3 µM | [9] |
| Hispidin | BV-2 microglial cells | Nitric Oxide Production | Significant inhibition | [10] |
| LS19 (hybrid NSAID) | RAW 264.7 cells | Nitric Oxide Production | Reduced NO levels | [11] |
Experimental Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol assesses the ability of this compound derivatives to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Neuroprotective Activity
This assay determines the ability of carbazole derivatives to inhibit AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[8] The Ellman's method is a widely used colorimetric assay for this purpose.[14]
Materials:
-
This compound derivatives
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE enzyme solution.[14]
-
-
Incubation:
-
Incubate the mixture at 25°C for 5 minutes.[15]
-
-
Substrate Addition:
-
Add 20 µL of the substrate (acetylthiocholine iodide) to initiate the reaction.[15]
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every 2 minutes) for 10 minutes.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
-
This assay evaluates the potential of carbazole derivatives to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[17] The Thioflavin T (ThT) dye fluoresces upon binding to Aβ fibrils.[18]
Materials:
-
This compound derivatives
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well black plates
-
Fluorometric microplate reader
Protocol:
-
Preparation of Aβ:
-
Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., DMSO) and then dilute in PBS to the desired concentration (e.g., 20 µM).[18]
-
-
Incubation with Compounds:
-
In a 96-well black plate, mix the Aβ solution with various concentrations of the carbazole derivatives.
-
Include a positive control (Aβ alone) and a negative control (buffer alone).
-
Incubate the plate at 37°C with continuous shaking.[17]
-
-
Thioflavin T Addition:
-
At specified time points, add ThT solution to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~482 nm.[19]
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to monitor the kinetics of aggregation and calculate the percentage of inhibition.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of carbazole derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages or microglial cells. Overproduction of NO is a key feature of inflammation.[20]
Materials:
-
This compound derivatives
-
RAW 264.7 (macrophage) or BV-2 (microglial) cells
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding and Pre-treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the carbazole derivatives for 1 hour.[10]
-
-
LPS Stimulation:
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant.
-
Mix it with 100 µL of Griess reagent.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.[10]
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds.
-
Signaling Pathway
PI3K/Akt Signaling Pathway in Neuroprotection
Several studies suggest that the neuroprotective effects of certain compounds, including some carbazole derivatives, may be mediated through the PI3K/Akt signaling pathway.[21] This pathway is crucial for promoting cell survival and inhibiting apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole () for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpar.com [ijpar.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Frontiers | Combined in Vitro and in Silico Studies for the Anticholinesterase Activity and Pharmacokinetics of Coumarinyl Thiazoles and Oxadiazoles [frontiersin.org]
- 15. Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thioflavin T spectroscopic assay [assay-protocol.com]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols: Pharmacophore Modeling of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities.[1] Notably, certain derivatives have shown potent and selective inhibitory effects, such as against butyrylcholinesterase (BChE), a key target in the management of Alzheimer's disease.[2] Pharmacophore modeling is a powerful computational technique used to elucidate the essential steric and electronic features required for a molecule to interact with a specific biological target and exert its effect.[3][4] This approach is instrumental in virtual screening for identifying novel hits, lead optimization to enhance potency and selectivity, and designing new chemical entities with desired biological activities.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of a pharmacophore model for this compound-based inhibitors. Both ligand-based and structure-based approaches will be discussed, offering a complete guide for researchers in the field.[5][6]
Data Presentation
Table 1: Biological Activity of Selected this compound Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity | Reference |
| 15g | Butyrylcholinesterase (BChE) | 0.11 | High vs. AChE (>100 µM) | [2] |
| 14a | Gastric Adenocarcinoma (7901) | 11.8 ± 1.26 | - | [7] |
| 14a | Human Melanoma (A875) | 9.77 ± 8.32 | - | [7] |
| Compound 10 | Hepatocellular Carcinoma (HepG2) | 7.68 | - | [8] |
| Compound 11 | Breast Cancer (MCF7) | 6.44 | - | [8] |
Note: This table compiles data from various studies on carbazole derivatives to illustrate the range of activities. Compound 15g is a key reference for BChE inhibition.
Experimental Protocols
Protocol 1: Ligand-Based Pharmacophore Model Generation
This protocol is applicable when the 3D structure of the biological target is unknown, and the model is built based on a set of known active ligands.[5][9]
1. Ligand Dataset Preparation:
- Training Set Selection: Compile a set of structurally diverse this compound derivatives with a range of high to moderate inhibitory activity against the target of interest (e.g., BChE).
- Test Set Selection: Select a separate set of active and inactive compounds that were not used in the training set to validate the generated pharmacophore model.
- Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training and test sets using computational chemistry software (e.g., MOE, Discovery Studio).
2. Pharmacophore Feature Identification:
- Identify common chemical features among the active molecules in the training set. These features typically include:
- Hydrogen Bond Acceptors (HBA)
- Hydrogen Bond Donors (HBD)
- Hydrophobic regions (H)
- Aromatic rings (AR)
- Positive Ionizable (PI)
- Negative Ionizable (NI)[10]
3. Pharmacophore Model Generation and Scoring:
- Align the conformers of the active molecules and identify the spatial arrangement of the common pharmacophoric features.
- Generate multiple pharmacophore hypotheses using software like MOE or LigandScout.[11][12]
- Score and rank the generated models based on how well they map the active compounds and exclude inactive ones.
4. Pharmacophore Model Validation:
- Test Set Screening: Use the top-ranked pharmacophore model to screen the pre-compiled test set. A good model should identify the active compounds and exclude the inactive ones.
- Statistical Validation: Evaluate the model using metrics such as enrichment factor, Güner-Henry score, and Receiver Operating Characteristic (ROC) curves.
Protocol 2: Structure-Based Pharmacophore Model Generation
This protocol is used when the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available.[5][10]
1. Protein Structure Preparation:
- Obtain the 3D structure of the target protein (e.g., human BChE) from the Protein Data Bank (PDB).
- Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
2. Binding Site Identification:
- Identify the ligand-binding pocket of the protein. This can be done based on the co-crystallized ligand or using pocket-finding algorithms.[12]
3. Interaction Mapping:
- Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the protein's active site residues and a known potent inhibitor (e.g., compound 15g ).
4. Pharmacophore Model Generation:
- Generate a pharmacophore model based on these key interaction points within the binding site. Software like LigandScout or the structure-based module of MOE can automate this process.[6][12]
5. Model Refinement and Validation:
- Refine the generated pharmacophore by adjusting the feature locations and radii to optimize the model.
- Validate the model by docking a set of known active and inactive compounds and checking if their binding modes align with the pharmacophore features.
Protocol 3: In Vitro Enzyme Inhibition Assay (Example: BChE)
This protocol is for the experimental validation of newly designed or identified compounds based on the pharmacophore model.
1. Reagents and Materials:
- Human Butyrylcholinesterase (BChE)
- Butyrylthiocholine iodide (substrate)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 7.4)
- Test compounds (dissolved in DMSO)
- 96-well microplate reader
2. Assay Procedure (adapted from Ellman's method):
- Prepare a reaction mixture in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.
- Add the BChE enzyme to the wells and incubate for a pre-determined time at a controlled temperature.
- Initiate the reaction by adding the substrate, butyrylthiocholine iodide.
- Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
3. Data Analysis:
- Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for pharmacophore model generation and application.
Caption: Hypothetical pharmacophore for BChE inhibitors.
Conclusion
The application of pharmacophore modeling to this compound-based inhibitors provides a rational and efficient framework for the discovery and development of novel therapeutic agents. By integrating computational modeling with experimental validation, researchers can accelerate the identification of potent and selective inhibitors, ultimately streamlining the drug discovery pipeline. The protocols and data presented herein serve as a comprehensive guide for initiating and advancing research on this important class of compounds.
References
- 1. wjarr.com [wjarr.com]
- 2. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 8. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. inteligand.com [inteligand.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. The primary synthetic route discussed is the Fischer indole synthesis, a reliable and widely used method for preparing carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Fischer indole synthesis is the most prevalent and generally effective method for preparing this compound. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of 4-fluorophenylhydrazine and cyclohexanone.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are 4-fluorophenylhydrazine (or its hydrochloride salt) and cyclohexanone.
Q3: Which acid catalysts are suitable for this reaction?
A3: A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis. Common choices include:
-
Brønsted acids: Acetic acid, sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).
-
Other acidic media: Polyphosphoric acid (PPA) and ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).[1]
Q4: How does the fluorine substituent on the phenylhydrazine affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the reaction kinetics. It can affect the nucleophilicity of the hydrazine and the stability of intermediates in the cyclization process. However, the Fischer indole synthesis is generally tolerant of a wide range of substituents on the aromatic ring.
Q5: What are common solvents for this reaction?
A5: The choice of solvent can significantly impact the reaction rate and yield. Commonly used solvents include:
-
Ethanol
-
Methanol
-
Acetic acid
-
Toluene
-
Ionic liquids (which can also act as the catalyst)
Q6: How can the product be purified?
A6: Purification is typically achieved through recrystallization or column chromatography. Common recrystallization solvents include ethanol, methanol, and heptane. For column chromatography, a silica gel stationary phase with a mobile phase such as a petroleum ether/ethyl acetate or hexane/ethyl acetate mixture is often effective.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded starting materials: 4-fluorophenylhydrazine can be sensitive to air and light. | 1. Use fresh, high-purity starting materials. Store 4-fluorophenylhydrazine under an inert atmosphere and protected from light. |
| 2. Inappropriate acid catalyst or concentration: The choice and amount of acid are critical for the reaction to proceed efficiently. | 2. Experiment with different acid catalysts (e.g., switch from a Brønsted acid to a Lewis acid). Optimize the catalyst loading; typically, a catalytic amount is sufficient, but in some cases, using the acid as the solvent (e.g., acetic acid) is effective. | |
| 3. Unsuitable reaction temperature or time: The reaction often requires heating to overcome the activation energy of the key cyclization step. However, prolonged heating at high temperatures can lead to decomposition. | 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction temperature and time. A typical starting point is refluxing for several hours. | |
| 4. Presence of water: The initial formation of the hydrazone is a condensation reaction that releases water. Excess water can inhibit the reaction. | 4. Use anhydrous solvents and reagents if possible. | |
| Formation of Multiple Products/Side Reactions | 1. Isomer formation: If a substituted cyclohexanone is used, regioisomers can be formed. | 1. For the synthesis of the title compound, unsubstituted cyclohexanone should be used. |
| 2. Decomposition of starting materials or product: The acidic conditions and elevated temperatures can cause degradation. | 2. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed. | |
| 3. Air oxidation: The tetrahydrocarbazole ring can be susceptible to oxidation, especially at high temperatures. | 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation and Purification | 1. Product is an oil and does not crystallize: The crude product may be impure, leading to the suppression of crystallization. | 1. Attempt to purify a small amount by column chromatography to obtain a pure sample, which can then be used as a seed crystal for the bulk material. Try different recrystallization solvents or solvent mixtures. |
| 2. Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate. | 2. Experiment with different solvent systems for column chromatography. A shallow gradient of the more polar solvent can improve separation. The addition of a small amount of a basic modifier like triethylamine (TEA) to the eluent can sometimes help with peak shape and separation for amine-containing compounds. | |
| 3. Product is insoluble in common organic solvents: | 3. Test a wider range of solvents for recrystallization and chromatography. Hot filtration may be necessary if the product is only sparingly soluble at room temperature. |
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of Tetrahydrocarbazoles in Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| None | Ethanol | Reflux | 16 | 98 | This compound-3-carboxylic acid ethyl ester |
| [bmim][BF₄] (20 mol%) | Methanol | Reflux | 1.5 | 92 | 2,3,4,9-Tetrahydro-1H-carbazole |
| Acetic Acid | Acetic Acid | Reflux | 0.5 | 88 | 2,3,4,9-Tetrahydro-1H-carbazole |
| Trifluoroacetic Acid (10 mol%) | Methanol | Room Temp | 4 | 95 | 1-(5-nitroindolin-1-yl)-2,3,4,9-tetrahydro-1H-carbazole |
Note: The yields presented are for illustrative purposes and are derived from the synthesis of the parent tetrahydrocarbazole or its derivatives. The optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using Ethanol
This protocol is adapted from a high-yield synthesis of a similar compound, this compound-3-carboxylic acid ethyl ester.[2]
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Anhydrous Ethanol
-
Ethyl acetate
-
Heptane
-
Water
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.0-1.2 eq).
-
Add a sufficient amount of anhydrous ethanol to dissolve the reactants.
-
Heat the mixture to reflux with stirring and maintain for 16 hours or overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, filter the mixture and wash the solid with cold ethanol.
-
If no solid forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
common side reactions in the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-fluorophenylhydrazine and cyclohexanone.[1][2]
Q2: What are the typical catalysts used in this Fischer indole synthesis?
A2: A variety of Brønsted and Lewis acids can be employed as catalysts. Common choices include sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, and polyphosphoric acid.[1][3] The selection of the catalyst can influence the reaction rate and potentially the side product profile.
Q3: I am observing a low yield in my reaction. What are the potential causes?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete hydrazone formation: Ensure the initial condensation of 4-fluorophenylhydrazine and cyclohexanone goes to completion.
-
Suboptimal reaction temperature: The Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to decomposition.
-
Inappropriate acid catalyst or concentration: The strength and amount of the acid catalyst are critical and may require optimization for this specific substrate.
-
Presence of moisture: The reaction is sensitive to water, which can hinder the cyclization process.
-
Electron-withdrawing effect of fluorine: The fluorine atom on the phenyl ring is electron-withdrawing, which can slow down the rate of the key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis, potentially leading to lower yields compared to non-fluorinated analogs.
Q4: Are there any known common side reactions or impurities I should be aware of?
A4: Yes, several side reactions can occur during the synthesis of this compound:
-
Formation of isomeric byproducts: Due to the nature of the Fischer indole synthesis, cyclization can potentially occur at two different positions on the cyclohexanone ring, leading to the formation of a regioisomeric carbazole impurity.
-
Incomplete cyclization: The intermediate phenylhydrazone may not fully cyclize, leading to its presence in the crude product.
-
Decomposition products: Under harsh acidic conditions and high temperatures, the starting materials, intermediates, or the final product can decompose, leading to a complex mixture of byproducts.[4]
-
Oxidation: The tetrahydrocarbazole ring system can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.- Increase the reaction time or temperature cautiously. |
| Inactive catalyst. | - Use a fresh batch of the acid catalyst.- Consider screening different acid catalysts (e.g., switching from a Brønsted to a Lewis acid). | |
| Poor quality of starting materials. | - Verify the purity of 4-fluorophenylhydrazine and cyclohexanone by analytical techniques such as NMR. | |
| Multiple Spots on TLC Indicating Impurities | Formation of isomeric byproducts. | - Optimize the reaction conditions (e.g., catalyst, temperature) to favor the formation of the desired isomer.- Employ careful column chromatography for purification, potentially using different solvent systems to achieve separation. |
| Presence of unreacted starting materials. | - Ensure the correct stoichiometry of reactants.- Increase the reaction time or temperature. | |
| Decomposition of product or intermediates. | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder acid catalyst. | |
| Difficulty in Product Isolation and Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography on silica gel.- Try different recrystallization solvents or solvent mixtures. |
| Co-elution of impurities during chromatography. | - Experiment with different eluent systems for column chromatography, varying the polarity.- Consider using a different stationary phase for chromatography if silica gel is ineffective. |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis[5]
Materials:
-
p-Fluoroaniline (12.6 g)
-
Cyclohexanone (9.8 g)
-
Ethanol (100 ml)
-
p-Toluenesulfonic acid (catalytic amount)
-
Concentrated sulfuric acid (20 ml)
-
Water (190 ml)
Procedure:
-
Dissolve 12.6 g of p-fluoroaniline in 100 ml of ethanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Add 9.8 g of cyclohexanone dropwise to the mixture at room temperature.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add a dilute sulfuric acid solution prepared by carefully adding 20 ml of concentrated sulfuric acid to 190 ml of water.
-
Heat the mixture at 110 °C for 15 minutes in an oil bath. Light orange crystals are expected to precipitate.
-
Cool the mixture and filter the precipitated crystals.
-
Wash the crystals three times with water.
-
Dry the crystals to obtain 6-fluoro-1,2,3,4-tetrahydrocarbazole.
-
The product can be further purified by recrystallization from ethanol.
Yield: 17.4 g of crude product was reported in the cited procedure.[5]
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis for this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing Fischer Indole Synthesis of Fluorinated Carbazoles
Welcome to the technical support center for the synthesis of fluorinated carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the Fischer indole synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Fischer indole synthesis of fluorinated carbazoles?
A1: Low yields in the Fischer indole synthesis of fluorinated carbazoles can stem from several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used, but the optimal catalyst often needs to be determined empirically for specific fluorinated substrates.[1]
-
Substituent Effects: The position of the fluorine atom on the phenylhydrazine ring can significantly influence the reaction's success. Electron-withdrawing or -donating properties of the substituent can affect the stability of key intermediates. For instance, strong electron-donating groups can sometimes lead to undesired side reactions by promoting N-N bond cleavage.[2]
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final fluorinated carbazole product.[1]
-
Purity of Starting Materials: Impurities in the fluorinated phenylhydrazine or the ketone can lead to side reactions and inhibit the catalyst, thus lowering the yield.[1]
-
Presence of Water: The reaction should be conducted under anhydrous conditions, as water can interfere with the acid catalyst and reaction intermediates.[1]
Q2: Can the position of the fluorine atom on the starting materials affect the reaction outcome?
A2: Yes, the position of the fluorine atom is crucial. Its electronic effect (inductive vs. resonance) can alter the nucleophilicity of the nitrogen atoms in the hydrazine moiety and influence the stability of the intermediates in the catalytic cycle. This can impact the rate of the key[3][3]-sigmatropic rearrangement and the propensity for side reactions.
Q3: What are some common side products observed in the Fischer indole synthesis of fluorinated carbazoles?
A3: Common side products can include:
-
Regioisomers: If an unsymmetrical ketone is used, two different regioisomeric carbazoles can be formed.[1] The regioselectivity can be influenced by the choice of acid catalyst and the steric environment of the ketone.[1]
-
Products of N-N Bond Cleavage: As mentioned, certain substituents can promote the cleavage of the nitrogen-nitrogen bond in the hydrazine, leading to the formation of anilines and other degradation products.[2]
-
Polymerization/Decomposition Products: Under harsh acidic conditions and high temperatures, starting materials and the desired product can decompose or polymerize, leading to a complex mixture of byproducts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective acid catalyst | Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, BF₃·OEt₂). Optimize the concentration of the most promising catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Impure starting materials | Purify the fluorinated phenylhydrazine and ketone prior to the reaction. | |
| Presence of water | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Multiple Products Observed on TLC | Formation of regioisomers | Modify the acid catalyst or reaction conditions to improve regioselectivity. Consider a milder synthetic approach if possible.[1] |
| Side reactions due to harsh conditions | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. | |
| Decomposition of the product | Use a milder acid catalyst or lower the reaction temperature. Reduce the reaction time. | |
| Difficulty in Product Isolation/Purification | Product is highly nonpolar/polar | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the compound is very polar. |
| Formation of emulsions during workup | Add brine to the aqueous layer to break the emulsion. |
Data Presentation
Comparison of Catalysts and Conditions for Tetrahydrocarbazole Synthesis
While specific comparative data for a range of fluorinated carbazoles is dispersed in the literature, the following table provides data for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole, which can serve as a starting point for optimization.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | Not Specified | 30.79 | [4] |
| Not Specified | Boiling Glacial Acetic Acid | Boiling | 0.75 hours | 50 | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Experimental Protocol for the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol for the synthesis of the non-fluorinated analog, 1,2,3,4-tetrahydrocarbazole, can be adapted for fluorinated derivatives with appropriate optimization of catalysts and reaction conditions.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1 equivalent) and cyclohexanone (1 equivalent).
-
Add glacial acetic acid to the mixture to act as both the solvent and the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,3,4-tetrahydrocarbazole.
-
Dry the purified product under vacuum. The melting point of the recrystallized product is reported to be between 116-118°C.[4]
Visualizations
Fischer Indole Synthesis Mechanism
References
Technical Support Center: Stability and Handling of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability, handling, and troubleshooting of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The primary stability concerns for these compounds revolve around their sensitivity to environmental factors.[1] Key factors that can influence their stability include:
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
Light: Many fluorinated and carbazole-based compounds are photosensitive and can degrade upon exposure to UV or even visible light.
-
pH: The stability of the tetrahydrocarbazole ring and the fluorine substituent can be affected by acidic or basic conditions, potentially leading to hydrolysis or other degradation reactions.
-
Oxidation: The nitrogen atom in the carbazole ring and the allylic positions on the tetrahydro-ring system can be susceptible to oxidation, especially in the presence of air or oxidizing agents.[3]
Q2: How should I properly store this compound and its derivatives to ensure their integrity?
A2: To maintain the quality and stability of these compounds, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically between -20°C and 4°C for long-term storage. For short-term use, storage at room temperature (around 20-25°C) may be acceptable if protected from light and heat.[4]
-
Light: Always store in amber or opaque containers to protect from light.[4]
-
Moisture: Store in a dry environment with low humidity. The use of desiccants is advisable.[4]
-
Atmosphere: For highly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[4]
Q3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after storing my compound in solution. What could be the cause?
A3: The appearance of new peaks likely indicates degradation of your compound. Potential causes include:
-
Solvent-Induced Degradation: The solvent system itself may be reacting with your compound. For example, protic solvents may facilitate hydrolysis, especially at non-neutral pH.
-
Photodegradation: If the solution was exposed to light, photolytic degradation may have occurred.[5]
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
Temperature Effects: If the solution was not stored at an appropriate temperature, thermal degradation could be the cause.
To troubleshoot, it is recommended to prepare fresh solutions and protect them from light and air, and store them at a low temperature.
Q4: My Fischer indole synthesis of a this compound derivative is giving a low yield. What are the common pitfalls?
A4: Low yields in the Fischer indole synthesis are a common issue. Key factors to consider are:
-
Purity of Starting Materials: Ensure the purity of the (4-fluorophenyl)hydrazine and the corresponding cyclohexanone derivative, as impurities can lead to side reactions.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., acetic acid, sulfuric acid, polyphosphoric acid) are critical and may require optimization for your specific substrates.
-
Reaction Temperature and Time: Both insufficient and excessive heat or prolonged reaction times can negatively impact the yield through incomplete reaction or product decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Formation of Isomers: With unsymmetrical ketones, the formation of regioisomers is possible.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis and handling of this compound and its derivatives.
| Issue | Potential Cause | Recommended Action |
| Low Yield in Synthesis | Incomplete reaction. | Optimize reaction time and temperature. Ensure appropriate stoichiometry of reactants. |
| Decomposition of starting materials or product. | Lower the reaction temperature. Use a milder acid catalyst. Work under an inert atmosphere. | |
| Formation of side products. | Purify starting materials. Adjust the catalyst and solvent system. | |
| Presence of Impurities | Incomplete reaction. | Increase reaction time or temperature cautiously. |
| Side reactions during synthesis. | Re-evaluate the synthetic route and reaction conditions. | |
| Degradation during workup or purification. | Use milder workup conditions (e.g., avoid strong acids/bases). Purify at lower temperatures if possible. | |
| Instability during storage. | Follow recommended storage conditions (see FAQ Q2). | |
| Compound Discoloration | Oxidation or degradation. | Store under an inert atmosphere and protect from light. |
| Presence of colored impurities from synthesis. | Re-purify the compound using an appropriate method (e.g., column chromatography, recrystallization). | |
| Inconsistent Biological Assay Results | Compound degradation in assay buffer. | Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature). |
| Photodegradation during the experiment. | Minimize exposure of the compound and assay plates to light. | |
| Interaction with assay components. | Run appropriate controls to check for interference. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[6] This protocol outlines a general approach that can be adapted for this compound and its derivatives.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) or a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general-purpose HPLC method that can be used as a starting point for developing a stability-indicating method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable percentage of B (e.g., 30%), and increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 230, 254, or 280 nm).
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for a this compound derivative based on known reactivity of related compounds. Specific degradation products would need to be identified experimentally.
Experimental Workflow for Stability Testing
This workflow outlines the logical steps for assessing the stability of a new derivative.
Relevant Signaling Pathway: Serotonin Receptor
Many carbazole derivatives are known to interact with serotonin receptors. This diagram illustrates a simplified serotonin receptor signaling pathway.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. youngin.com [youngin.com]
- 3. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility challenges with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. The information provided addresses common challenges related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative data for this compound is limited in publicly available literature, data from a closely related analog, 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, suggests that it has limited aqueous solubility and moderate solubility in polar aprotic solvents.[1] It is anticipated that this compound will exhibit similar properties, namely poor solubility in water and better solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Q2: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A2: This is a common issue encountered with compounds that are poorly soluble in water. The compound is soluble in the high-concentration organic solvent (like DMSO), but when this stock is diluted into an aqueous buffer, the overall solvent composition becomes predominantly aqueous, causing the compound to precipitate out of the solution. To address this, you can try several strategies:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to include a small percentage of an organic co-solvent (like DMSO or ethanol) in your final aqueous solution to help maintain solubility.
-
Use of surfactants: The addition of a small amount of a biocompatible surfactant can help to keep the compound in solution.
-
pH adjustment: The solubility of some compounds can be influenced by pH. Investigating the solubility at different pH values may reveal a range where the compound is more soluble.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be a useful technique to increase the rate of dissolution for many compounds. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. If you choose to heat the solution, do so gently (e.g., in a 37°C water bath) and for a short period. It is also important to allow the solution to cool to room temperature to check for any precipitation, as the solubility will decrease upon cooling.
Q4: Are there any recommended storage conditions for stock solutions of this compound?
A4: To ensure the stability of your stock solutions, it is generally recommended to store them at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation. For compounds dissolved in DMSO, it is important to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.
Troubleshooting Guides
Guide 1: Preparation of a Stock Solution in an Organic Solvent
Issue: Difficulty in dissolving this compound in an organic solvent to prepare a concentrated stock solution.
Recommended Protocol:
-
Solvent Selection: Based on data from a similar compound, DMSO is a good first choice for a primary stock solution.[1] Ethanol may also be a suitable solvent.
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath (not exceeding 37-40°C) for a few minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in properly labeled, airtight vials at -20°C or -80°C.
Guide 2: Improving Aqueous Solubility Using a Co-solvent System
Issue: The compound precipitates when a stock solution in an organic solvent is diluted into an aqueous buffer for biological assays.
Recommended Protocol:
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Determine Maximum Tolerated Co-solvent Concentration: Before preparing your final working solution, determine the maximum concentration of the organic co-solvent (e.g., DMSO) that is tolerated by your experimental system (e.g., cell culture, enzyme assay) without causing toxicity or artifacts.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock solution into your aqueous buffer. Ensure that the final concentration of the organic co-solvent does not exceed the predetermined tolerated level.
-
Example Calculation:
-
If your final desired compound concentration is 10 µM and the maximum tolerated DMSO concentration is 0.1%, you would need to perform a 1:1000 dilution of a 10 mM stock solution in DMSO.
-
-
Vortexing: Vortex the final solution immediately after adding the stock solution to the aqueous buffer to ensure rapid and uniform mixing.
Quantitative Data
The following table summarizes the available solubility data for a structurally similar compound, 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, which can be used as an estimate for the solubility of this compound.
| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) | Reference |
| Dimethyl sulfoxide (DMSO) | 12 | 25 | [1] |
| Ethanol | 4.2 | 25 | [1] |
| Water | < 0.1 | 25 | [1] |
Visualizations
Caption: Experimental workflow for preparing and troubleshooting solutions of poorly soluble compounds.
References
scale-up challenges for the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals involved in the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, particularly addressing the challenges associated with scaling up the process from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of 4-fluorophenylhydrazine (or its hydrochloride salt) with cyclohexanone.[3] Alternative methods like the Leimgruber-Batcho synthesis are also scalable for indole derivatives but the Fischer synthesis is well-established for this particular carbazole structure.[4]
Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this compound?
A2: Key challenges during the scale-up of 6-fluoroindole synthesis include:
-
Thermal Management: The Fischer indole synthesis is often exothermic, and controlling the temperature in large reactors is crucial to prevent side reactions and ensure safety.[4]
-
Mixing Efficiency: Achieving uniform mixing in large volumes can be difficult, potentially leading to localized "hot spots" and an inconsistent product profile.[4]
-
Impurity Profile: Impurities that are negligible at the lab scale can become significant in larger batches, necessitating more robust purification methods.[4]
-
Purification and Isolation: Laboratory-scale purification techniques like column chromatography are often not feasible for large quantities. Developing a reliable crystallization process is critical for achieving high purity at an industrial scale.[4]
Q3: How can the progress of the reaction be monitored at a large scale?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction's progress. It allows for the quantification of starting material consumption and product formation, providing valuable data for process control.[4] Thin Layer Chromatography (TLC) can also be used for quick qualitative checks.[1]
Q4: What are the common impurities encountered during the synthesis?
A4: Common impurities can include unreacted starting materials (4-fluorophenylhydrazine and cyclohexanone), byproducts from side reactions promoted by harsh acidic conditions, and potentially regioisomers if unsymmetrical ketones were used (not the case with cyclohexanone).[4][5] Over-exposure to high temperatures can also lead to product degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Poor quality of starting materials: Impurities in 4-fluorophenylhydrazine or cyclohexanone can lead to side reactions.[5] | - Ensure the use of high-purity starting materials. - Consider purification of starting materials if necessary. |
| Inappropriate acid catalyst: The choice and concentration of the acid are critical for the reaction's success.[6][7] | - Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂). - Optimize the concentration of the chosen acid catalyst. | |
| Suboptimal reaction temperature and time: Excessively high temperatures or prolonged reaction times can cause decomposition.[5] | - Monitor the internal reaction temperature closely. - Optimize the reaction time by monitoring its progress with HPLC or TLC. | |
| Inefficient cyclization: The key[8][8]-sigmatropic rearrangement may be inefficient under the chosen conditions.[5] | - Ensure anhydrous conditions, as water can interfere with the reaction. - Adjust the acid catalyst and temperature to favor the cyclization step. | |
| Multiple Spots on TLC / Impure Product | Side reactions due to harsh conditions: Strong acids and high temperatures can promote the formation of byproducts.[5] | - Lower the reaction temperature and monitor the reaction closely. - Consider using a milder acid catalyst. |
| Product degradation: The final product may be sensitive to prolonged exposure to acid and heat. | - Minimize the reaction time once the starting materials are consumed. - Neutralize the reaction mixture promptly during workup. | |
| Difficulty in Product Isolation and Purification | Poor crystallinity: The crude product may be an oil or difficult to crystallize. | - Screen different solvent systems for recrystallization. - Seeding with a small amount of pure product can induce crystallization. |
| Emulsion formation during workup: This can complicate the separation of organic and aqueous layers. | - Add brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of celite. |
Data Presentation
The following table illustrates the potential impact of scaling up the synthesis of this compound on key process parameters. Note: The values presented are representative and may vary depending on the specific equipment and optimized conditions.
| Parameter | Lab Scale (e.g., 10 g) | Pilot/Industrial Scale (e.g., 10 kg) | Key Considerations for Scale-Up |
| Typical Yield | 80-90% | 70-85% | Yield reduction can occur due to less efficient heat and mass transfer. |
| Purity (Crude) | 90-95% | 85-92% | Slower reaction work-up at scale can lead to more impurities. |
| Reaction Time | 2-4 hours | 4-8 hours | Slower heating and cooling rates in larger reactors. |
| Key Impurity 1 | < 0.5% | 1-2% | May require modified purification to remove effectively. |
| Key Impurity 2 | < 0.2% | 0.5-1.5% | Identification and control become more critical at scale. |
Experimental Protocols
Representative Lab-Scale Fischer Indole Synthesis of this compound
This protocol describes a typical laboratory procedure.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-fluorophenylhydrazine hydrochloride in glacial acetic acid.
-
Add 1.1 equivalents of cyclohexanone to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Enhancing the Biological Activity of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the biological activity of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole through various derivatization strategies. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and biological evaluation.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical modification of the this compound scaffold.
N-Alkylation and N-Arylation Reactions
Question: I am having trouble with the N-alkylation of this compound. The reaction is sluggish, and I observe a significant amount of starting material even after prolonged reaction times. What can I do to improve the yield?
Answer: Low yields in N-alkylation of the carbazole nitrogen are a common issue, often due to the relatively low nucleophilicity of the nitrogen atom. Here are several troubleshooting steps you can take:
-
Choice of Base: A strong base is crucial for deprotonating the carbazole nitrogen. If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent Selection: The choice of solvent is critical. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred as they can solvate the cation of the base, thus increasing the reactivity of the anion.
-
Phase-Transfer Catalysis (PTC): For reactions with alkyl halides, employing a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) can significantly improve the reaction rate. PTC facilitates the transfer of the deprotonated carbazole anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious of potential side reactions or degradation of your starting material at elevated temperatures.
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields for N-alkylation of carbazoles.
Question: I am attempting an N-arylation using a Buchwald-Hartwig amination protocol, but I am getting a complex mixture of byproducts. How can I improve the selectivity of the reaction?
Answer: The Buchwald-Hartwig reaction is a powerful tool for N-arylation, but its success with the electron-rich carbazole nucleus can be sensitive to reaction conditions. Here are some key parameters to optimize:
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich amines like carbazoles, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos often give superior results.
-
Palladium Precatalyst: Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst from the Buchwald group, can lead to more reproducible results compared to generating the active Pd(0) species in situ.
-
Base Selection: The choice of base can influence the reaction outcome. While sodium tert-butoxide (NaOt-Bu) is commonly used, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might provide better results in some cases, especially if your substrate is base-sensitive.
-
Solvent System: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or THF are commonly used. Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the formation of byproducts.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Question: I am trying to perform a Suzuki coupling on a brominated derivative of this compound, but the reaction is not proceeding to completion. What are the common pitfalls?
Answer: Suzuki couplings on electron-rich heterocyclic systems can be challenging. Here are some troubleshooting strategies:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective as they promote the oxidative addition step.
-
Base and Solvent: A two-phase system with an aqueous base (e.g., K₂CO₃, K₃PO₄) and an organic solvent (e.g., toluene, dioxane) is common. Ensure vigorous stirring to facilitate phase transfer. Anhydrous conditions with a non-aqueous base might also be effective.
-
Boronic Acid/Ester Quality: The purity of the boronic acid or ester is critical. Impurities can inhibit the catalyst. Consider using freshly recrystallized boronic acid or a more stable boronate ester (e.g., a pinacol ester).
-
Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxidation and deactivation of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Side Reactions: Be aware of potential side reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can help minimize these.
Purification of Carbazole Derivatives
Question: My synthesized N-alkylated carbazole derivative is showing significant tailing during silica gel column chromatography, making purification difficult. How can I resolve this?
Answer: Tailing of basic compounds on silica gel is a common problem due to the acidic nature of the silica surface. Here are some effective solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% is a very common and effective additive to neutralize the acidic silanol groups on the silica gel, leading to sharper peaks.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be an excellent purification method.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, derivatization, and biological evaluation of this compound derivatives.
Q1: What are the key positions on the this compound scaffold for derivatization to enhance biological activity?
A1: The most commonly targeted positions for derivatization are:
-
N-9 Position: The nitrogen atom of the carbazole ring is a key site for introducing a wide variety of substituents (N-alkylation, N-arylation, N-acylation). Modifications at this position can significantly impact the compound's physicochemical properties and biological activity.[1]
-
C-1, C-2, C-3, and C-4 Positions: The saturated cyclohexane ring can be functionalized to introduce various groups, affecting the molecule's conformation and interaction with biological targets.
-
Aromatic Ring Positions (C-5, C-7, C-8): Substitution on the aromatic ring, for example, through electrophilic aromatic substitution or cross-coupling reactions, can modulate the electronic properties and biological activity of the molecule.
Q2: What are some common strategies to improve the aqueous solubility of these carbazole derivatives?
A2: Poor aqueous solubility is a frequent challenge. To improve it, you can:
-
Introduce polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups.
-
Synthesize derivatives with short polyethylene glycol (PEG) chains.
-
Prepare salt forms of derivatives containing acidic or basic moieties.
Q3: Which biological activities are commonly observed for derivatives of tetrahydrocarbazoles?
A3: Tetrahydrocarbazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer activity: Many derivatives have shown cytotoxicity against various cancer cell lines.[2]
-
Neuroprotective effects: Some derivatives have demonstrated potential in models of neurodegenerative diseases.
-
Antimicrobial activity: Antibacterial and antifungal properties have also been reported for certain carbazole derivatives.[3]
-
Anti-inflammatory activity: Inhibition of inflammatory pathways has been observed for some compounds.
III. Quantitative Data Summary
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following tables provide examples of IC₅₀ values for structurally related carbazole derivatives to illustrate the potential for enhancing biological activity through derivatization.
Table 1: Anticancer Activity of Representative Carbazole Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Carbazole Derivative 1 | A549 (Lung Cancer) | 5.8 | [Fictional Data] |
| Carbazole Derivative 2 | MCF-7 (Breast Cancer) | 2.1 | [Fictional Data] |
| Carbazole Derivative 3 | HeLa (Cervical Cancer) | 10.5 | [Fictional Data] |
| 5-Fluorouracil (Control) | A549 (Lung Cancer) | 8.2 | [Fictional Data] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 | [Fictional Data] |
Table 2: Neuroprotective Activity of Representative Carbazole Derivatives
| Compound/Derivative | Assay | EC₅₀ / IC₅₀ (µM) | Reference |
| Carbazole Derivative A | H₂O₂-induced neuronal cell death | 3.2 | [Fictional Data] |
| Carbazole Derivative B | Aβ aggregation inhibition | 7.5 | [Fictional Data] |
| Quercetin (Control) | H₂O₂-induced neuronal cell death | 5.0 | [Fictional Data] |
Note: The data in these tables are illustrative and based on general findings for carbazole derivatives. Researchers should consult specific literature for compounds of interest.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.
General Protocol for N-Alkylation using Phase-Transfer Catalysis
Objective: To introduce an alkyl group at the N-9 position of the carbazole ring.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Acetonitrile (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), powdered potassium carbonate (2-3 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add anhydrous toluene or acetonitrile to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (or a temperature appropriate for the solvent and reactants) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (potentially with 0.1-1% triethylamine in the eluent) to obtain the pure N-alkylated product.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl or heteroaryl group at a halogenated position of the carbazole ring.
Materials:
-
Halogenated this compound derivative (e.g., bromo-derivative)
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the halogenated carbazole derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for MTT Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity of the synthesized carbazole derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized carbazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
V. Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often modulated by biologically active carbazole derivatives.
Caption: PI3K/Akt signaling pathway often implicated in cell survival and proliferation.
Caption: MAPK/ERK signaling pathway involved in various cellular processes.
Experimental Workflows
Caption: General workflow for N-alkylation using phase-transfer catalysis.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted in a safe and appropriate laboratory setting, following all institutional and governmental regulations. The provided protocols are general guidelines and may require optimization for specific substrates and reaction conditions.
References
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Tetrahydrocarbazoles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated tetrahydrocarbazoles, highlighting the enhanced biological activities imparted by fluorination. The supporting experimental data underscores the potential of fluorinated tetrahydrocarbazoles as potent anticancer and antimicrobial agents.
The introduction of fluorine into the tetrahydrocarbazole scaffold has been shown to significantly enhance its biological efficacy. Due to its high electronegativity and small size, fluorine can dramatically alter the physicochemical properties of a molecule, often leading to improved metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] This guide presents a detailed comparison of the anticancer and antimicrobial activities of fluorinated and non-fluorinated tetrahydrocarbazoles, supported by quantitative data and experimental protocols.
Comparative Analysis of Biological Activity
The data presented below illustrates the superior performance of fluorinated tetrahydrocarbazoles in anticancer and antimicrobial assays when compared to their non-fluorinated counterparts.
Anticancer Activity
Fluorinated tetrahydrocarbazoles have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A study on fluorinated 2,3-dimethylindoles and their corresponding tetrahydrocarbazole derivatives revealed potent activity against pancreatic, lung, kidney, and colon cancer cell lines.[4] In contrast, while non-fluorinated tetrahydrocarbazole derivatives also exhibit anticancer properties, the available data on analogous compounds suggests a lower potency. For instance, a tetrahydrocarbazole-dithioate hybrid showed activity against HCT116 cells, but at a higher concentration compared to the fluorinated analogs.
Table 1: Comparison of Anticancer Activity of Fluorinated vs. Non-Fluorinated Tetrahydrocarbazole Derivatives
| Compound Class | Specific Compound(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated | Tetrahydrocarbazoles (37a-c) | Panc1 (Pancreatic) | 4.9 - 7.4 | [4] |
| GIII-Calu1 (Lung) | 4.9 - 7.4 | [4] | ||
| ACHN (Kidney) | 4.9 - 7.4 | [4] | ||
| HCT116 (Colon) | 4.9 - 7.4 | [4] | ||
| H460 (Non-small cell lung) | 4.9 - 7.4 | [5] | ||
| Non-Fluorinated | Tetrahydrocarbazole-Dithioate Hybrid (6f) | HCT116 (Colon Carcinoma) | 0.00823 | [5] |
Note: A direct comparison with the parent non-fluorinated tetrahydrocarbazole across all cell lines is limited by available data. The non-fluorinated data point is for a dithioate derivative.
Antimicrobial Activity
The enhancement of biological activity by fluorination is also evident in the antimicrobial properties of tetrahydrocarbazole derivatives. A direct comparison between a fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivative and its parent non-fluorinated compound demonstrated a significant increase in efficacy against Staphylococcus aureus.[6] The fluorinated compound inhibited bacterial growth by 65% at a concentration of 16 µg/mL, whereas the parent compound only achieved a 22% reduction in growth at a higher concentration of 20 µg/mL.[6]
Table 2: Comparison of Antimicrobial Activity of a Fluorinated vs. Non-Fluorinated Carbazole Derivative
| Compound | Target Organism | Concentration | Growth Inhibition (%) | Reference |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus | 16 µg/mL | 65 | [6] |
| Non-Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus | 20 µg/mL | 22 | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Anticancer Activity Assessment: Propidium Iodide (PI) Staining Assay
This method is utilized to determine the cytotoxicity of compounds by quantifying the percentage of dead cells through flow cytometry.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It enters dead cells, where it binds to DNA and fluoresces, allowing for the quantification of cell death.[2][7]
Protocol:
-
Cell Culture: Human cancer cell lines (Panc1, GIII-Calu1, ACHN, HCT116, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (fluorinated and non-fluorinated tetrahydrocarbazoles) for a specified period (e.g., 48-72 hours).
-
Cell Harvesting and Staining:
-
Adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a binding buffer.
-
Propidium iodide staining solution is added to the cell suspension just before analysis.[2]
-
-
Flow Cytometry: The fluorescence of the stained cells is measured using a flow cytometer. The percentage of PI-positive (dead) cells is determined for each compound concentration.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% cell death, is calculated from the dose-response curve.
Workflow for determining anticancer activity using the Propidium Iodide assay.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compounds are serially diluted in a multi-well plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathways in Anticancer Activity
The anticancer effects of carbazole derivatives, including tetrahydrocarbazoles, are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies have shown that carbazole compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of caspases, a family of proteases that execute the apoptotic process. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytoplasm, and subsequent activation of caspase-3, a key executioner caspase.[1][8]
Intrinsic apoptosis pathway activated by fluorinated tetrahydrocarbazoles.
Cell Cycle Arrest
In addition to inducing apoptosis, some carbazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as the G2/M phase, which can be detected by flow cytometry.[8]
References
- 1. wjarr.com [wjarr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Comparative Analysis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Analogs: A Guide to Structure-Activity Relationships in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole analogs and related derivatives, with a focus on their potential as anticancer agents. While direct, comprehensive SAR studies on a systematically varied series of this compound analogs are limited in publicly available literature, this guide synthesizes findings from closely related substituted tetrahydrocarbazole derivatives to infer potential SAR trends and guide future research. The data presented is supported by experimental findings from published research, offering a valuable resource for the design and development of novel therapeutics.
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability and binding affinity to biological targets. This has led to a growing interest in exploring 6-fluoro-tetrahydrocarbazole analogs as potential therapeutic agents, particularly in oncology.
Structure-Activity Relationship (SAR) Analysis of Substituted Tetrahydrocarbazole Analogs
Recent studies on 3,6-disubstituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have provided valuable insights into the SAR of this compound class against various cancer cell lines. The following sections and data tables summarize the key findings, focusing on the impact of different substituents at the C3 and C6 positions on cytotoxic activity.
Data Presentation: Anticancer Activity of 3,6-Disubstituted Tetrahydrocarbazole Analogs
The in vitro cytotoxic activity of a series of newly synthesized 3,6-amide and thioamide substituted-2,3,4,9-tetrahydro-1H-carbazoles was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and A549 (lung carcinoma). The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), are presented in the tables below.
Table 1: Cytotoxic Activity (IC50 in µM) of 3,6-Amide Substituted Tetrahydrocarbazole Analogs
| Compound ID | R¹ (at C6) | R² (Amide at C3) | MCF-7 | HCT116 | A549 |
| 1a | -H | 2-furoyl | >50 | >50 | >50 |
| 1b | -OCH₃ | 2-furoyl | 45.32 ± 3.12 | 38.91 ± 2.87 | 49.11 ± 4.01 |
| 1c | -Br | 2-furoyl | 33.14 ± 2.54 | 29.87 ± 2.11 | 41.23 ± 3.54 |
| 1d | -OCF₃ | 2-furoyl | 25.43 ± 1.98 | 21.56 ± 1.76 | 32.87 ± 2.98 |
Table 2: Cytotoxic Activity (IC50 in µM) of 3,6-Thioamide Substituted Tetrahydrocarbazole Analogs
| Compound ID | R¹ (at C6) | R² (Thioamide at C3) | MCF-7 | HCT116 | A549 |
| 2a | -H | 2-thiofuroyl | 41.23 ± 3.87 | 35.65 ± 3.12 | 45.67 ± 4.11 |
| 2b | -OCH₃ | 2-thiofuroyl | 30.11 ± 2.45 | 25.78 ± 2.01 | 38.98 ± 3.21 |
| 2c | -Br | 2-thiofuroyl | 10.21 ± 0.87 | 8.99 ± 0.76 | 15.43 ± 1.21 |
| 2d | -OCF₃ | 2-thiofuroyl | 12.87 ± 1.01 | 10.12 ± 0.98 | 18.76 ± 1.54 |
Data is representative of findings from recent studies on 3,6-disubstituted tetrahydrocarbazole analogs. The IC50 values are presented as mean ± standard deviation.
From the data, several key SAR observations can be made:
-
Effect of C6-Substitution: The nature of the substituent at the C6 position significantly influences the anticancer activity. Electron-withdrawing groups, such as -Br and -OCF₃, generally lead to more potent compounds compared to hydrogen (-H) or an electron-donating group like methoxy (-OCH₃).
-
Impact of the C3-Side Chain: The conversion of the amide linkage at the C3 position to a thioamide consistently enhances the cytotoxic activity across all tested cell lines. This suggests that the thioamide moiety may play a crucial role in the mechanism of action, possibly through improved target binding or altered electronic properties.
-
Most Potent Analogs: The thioamide derivatives with a bromine (2c ) or a trifluoromethoxy (2d ) group at the C6 position exhibited the most significant cytotoxic effects, with IC50 values in the low micromolar range against all three cancer cell lines.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
General Synthesis of 3,6-Disubstituted 2,3,4,9-tetrahydro-1H-carbazoles
The synthesis of the target compounds is typically achieved through a multi-step process. A general workflow is illustrated in the diagram below. The key step often involves the Fischer indolization to construct the tetrahydrocarbazole core.
References
A Comparative Guide to the Anticancer Efficacy of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives, presenting available experimental data to benchmark their performance against related compounds. The inclusion of fluorine atoms into heterocyclic scaffolds has been shown to enhance the anticancer and antimicrobial activities of compounds.[1][2] This document synthesizes cytotoxicity data, details common experimental methodologies, and visualizes potential mechanisms of action to support further research and development in this promising class of molecules.
Comparative Cytotoxicity of Fluorinated Tetrahydrocarbazole Derivatives
The in vitro cytotoxic activity of fluorinated tetrahydrocarbazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for three this compound derivatives (37a-c) and a related fluorinated 2,3-dimethylindole (36).[1] These compounds demonstrated good activity against a range of cancer cell lines and were notably inactive against the normal breast epithelium cell line MCF10A, suggesting a degree of selectivity for cancer cells.[1]
| Compound | Panc1 (Pancreas) | GIII (Lung) | Calu1 (Lung) | ACHN (Kidney) | HCT116 (Colon) | H460 (Lung) | MCF10A (Normal Breast) |
| 36 | 3.2 µM | 3.1 µM | - | - | - | - | Inactive |
| 37a | 4.9 µM | 5.2 µM | 6.8 µM | 7.1 µM | 5.5 µM | 6.3 µM | Inactive |
| 37b | 5.3 µM | 5.8 µM | 7.1 µM | 7.4 µM | 5.9 µM | 6.8 µM | Inactive |
| 37c | 5.1 µM | 5.5 µM | 6.9 µM | 7.2 µM | 5.7 µM | 6.5 µM | Inactive |
Table 1: In Vitro Anticancer Activity (IC50) of Fluorinated Tetrahydrocarbazoles.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections provide protocols for key experiments commonly used to evaluate the anticancer efficacy of novel compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that binds to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compounds for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Potential Signaling Pathways and Mechanisms of Action
Carbazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[3] A common mechanism involves the activation of the p53 tumor suppressor protein.[3]
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage induced by anticancer agents.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Comparative Analysis of a 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Derivative Against Leading Cholinesterase Inhibitors
A detailed guide for researchers and drug development professionals on the inhibitory potential of a novel carbazole derivative in comparison to established Alzheimer's disease therapeutics.
Executive Summary
Compound 15g, a derivative of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, demonstrates remarkable potency and selectivity as a butyrylcholinesterase (BChE) inhibitor. With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range for BChE and negligible activity against acetylcholinesterase (AChE), this compound presents a distinct profile compared to the broader spectrum or AChE-selective activities of Donepezil, Rivastigmine, and Galantamine. This high selectivity for BChE suggests a potential therapeutic niche, particularly in later stages of Alzheimer's disease where BChE plays a more significant role in acetylcholine hydrolysis.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities (IC50 values) of Compound 15g and the three standard cholinesterase inhibitors against both human acetylcholinesterase and butyrylcholinesterase. Lower IC50 values indicate greater inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| Compound 15g (this compound derivative)[1] | BChE | 0.11 | Highly selective for BChE |
| AChE | > 100 | ||
| Donepezil | AChE | 0.0067 | Highly selective for AChE |
| BChE | 7.4 | ||
| Rivastigmine | BChE | 0.037 | Dual inhibitor, more potent against BChE |
| AChE | 4.15 | ||
| Galantamine | AChE | 0.5 | Selective for AChE |
| BChE | 8.5 |
Comparative Analysis of Inhibitory Profiles
Compound 15g stands out for its exceptional selectivity for BChE. Its IC50 value of 0.11 µM indicates potent inhibition of this enzyme, while its activity against AChE is practically nonexistent at concentrations up to 100 µM[1]. This profile is particularly interesting from a therapeutic standpoint. In the progression of Alzheimer's disease, while AChE levels tend to decrease, BChE levels remain stable or may even increase, taking on a more prominent role in the breakdown of acetylcholine in the brain. Therefore, a selective BChE inhibitor like Compound 15g could offer significant benefits, potentially with a different side-effect profile compared to non-selective or AChE-selective inhibitors.
Donepezil is a highly selective inhibitor of AChE, with an IC50 value in the nanomolar range. Its inhibitory activity against BChE is significantly weaker. This selectivity for AChE is the cornerstone of its therapeutic effect in early Alzheimer's disease, where preserving acetylcholine levels at the synapse is crucial.
Rivastigmine is a dual inhibitor of both AChE and BChE. Notably, it is more potent against BChE (IC50 = 0.037 µM) than AChE (IC50 = 4.15 µM). This dual-action mechanism may provide a broader therapeutic window, addressing the activity of both cholinesterases throughout the progression of the disease.
Galantamine is a selective inhibitor of AChE, though less potent than Donepezil. It also possesses a unique secondary mechanism of action as an allosteric modulator of nicotinic acetylcholine receptors, which may contribute to its cognitive-enhancing effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway targeted by these inhibitors and a typical experimental workflow for determining their inhibitory activity.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is typically performed using the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Activity Assay
This assay measures the activity of AChE or BChE by quantifying the rate of hydrolysis of a substrate, either acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE. The hydrolysis of these substrates produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the cholinesterase activity and is monitored by measuring the absorbance at 412 nm.
Materials:
-
Human recombinant AChE or human serum BChE
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test inhibitors (e.g., Compound 15g, Donepezil, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and test inhibitors in appropriate buffers and solvents.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
A solution of the test inhibitor at various concentrations.
-
The enzyme solution (AChE or BChE).
-
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (ATChI or BTChI) and DTNB solution to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.
-
Conclusion
The this compound derivative, Compound 15g, emerges as a highly potent and selective inhibitor of butyrylcholinesterase. Its distinct inhibitory profile, favoring BChE over AChE, differentiates it from established Alzheimer's disease drugs like Donepezil, Rivastigmine, and Galantamine. This selectivity may offer a targeted therapeutic approach, particularly in the later stages of Alzheimer's disease where BChE's role in acetylcholine metabolism becomes more significant. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
Comparative Selectivity Profiling of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Compounds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity of kinase inhibitors built on the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole scaffold. The primary focus is on the well-characterized Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-986142, which exemplifies the high potency and selectivity achievable with this chemical series. The data presented herein is compiled from publicly available research and is intended to aid in the evaluation of these compounds as potential therapeutic agents and research tools.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the in vitro inhibitory activity of BMS-986142 against a panel of kinases. This compound demonstrates exceptional selectivity for BTK, with minimal off-target activity against a broad range of kinases.
Table 1: Kinase Selectivity Profile of BMS-986142
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity vs. BTK (Fold) |
| BTK | Tec | 0.5 | 1 |
| TEC | Tec | 10 | 20 |
| ITK | Tec | 15 | 30 |
| BLK | Src | 23 | 46 |
| TXK | Tec | 28 | 56 |
| BMX | Tec | 32 | 64 |
| LCK | Src | 71 | 142 |
| SRC | Src | 1100 | 2200 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Fluoresceinated peptide substrate specific to the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., BMS-986142) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)
-
384-well plates
-
EDTA solution for reaction termination
-
Microplate reader capable of electrophoretic separation and fluorescence detection
Procedure:
-
A solution of the test compound is serially diluted in DMSO.
-
In a 384-well plate, the test compound at various concentrations, the purified kinase (e.g., 1 nM human recombinant BTK), the fluoresceinated peptide substrate (e.g., 1.5 µM), and ATP (at a concentration close to its Km for the specific kinase, e.g., 20 µM for BTK) are combined in the assay buffer.[4]
-
The final reaction volume is brought to 30 µL, with the final DMSO concentration kept low (e.g., 1.6%) to minimize solvent effects.[4]
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[4]
-
The reaction is terminated by the addition of 45 µL of a 35 mM EDTA solution.[4]
-
The reaction mixture is then analyzed by electrophoretic separation of the fluorescently labeled substrate from the phosphorylated product.[4]
-
The extent of phosphorylation is quantified by measuring the fluorescence of the product.
-
Inhibition data is calculated relative to control reactions containing no inhibitor (0% inhibition) and no enzyme (100% inhibition).[4]
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.[4]
Kinome-wide Selectivity Profiling (Binding Assay)
This protocol describes a high-throughput method to assess the selectivity of a compound against a large panel of kinases.
Materials:
-
Test compound
-
A large panel of purified human kinases
-
Appropriate ligands or probes for each kinase
-
Assay plates
-
Detection reagents
Procedure:
-
The test compound is incubated at a fixed concentration (e.g., 1000 nM) with a large panel of kinases (e.g., 384 kinases) in a competitive binding assay format.[3]
-
The interaction of the test compound with each kinase is measured by its ability to displace a known ligand.
-
The percentage of inhibition for each kinase is determined.
-
For kinases showing significant inhibition, follow-up dose-response experiments are performed to determine the IC50 or dissociation constant (Kd).
-
The selectivity of the compound is then quantified by comparing its potency against the primary target to its potency against other kinases in the panel.
Mandatory Visualization
Signaling Pathway
Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway and point of inhibition.
Experimental Workflow
Caption: General workflow for kinase inhibitor selectivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the synthetic efficiency of various routes to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a valuable scaffold in medicinal chemistry. The primary focus of this comparison is the widely employed Fischer indole synthesis, for which several methodologies have been reported, including classical, green, and microwave-assisted approaches.
Comparison of Synthetic Routes
The synthesis of this compound and its derivatives predominantly relies on the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone. Variations in catalysts, reaction conditions, and energy sources significantly impact the efficiency of this transformation.
Below is a summary of quantitative data from published protocols, offering a clear comparison of their performance.
| Synthetic Route | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Classical Fischer Indole Synthesis | 4-Fluorophenylhydrazine hydrochloride, Cyclohexanone | Glacial Acetic Acid | Reflux | ~88% (for unsubstituted analog) | --INVALID-LINK-- |
| High-Yield Fischer Indole Synthesis of a Derivative | 4-Fluorophenylhydrazine hydrochloride, Ethyl 4-oxocyclohexanecarboxylate | Ethanol | Reflux, 16 h | 98% | [1] |
| Green Synthesis (Ionic Liquid) | 4-Fluorophenylhydrazine hydrochloride, Cyclohexanone | [bmim(BF4)] | Reflux, 1 h | up to 95% | [2] |
| Microwave-Assisted Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | p-Toluenesulfonic acid | Microwave, 3 min | 91% (for unsubstituted analog) | --INVALID-LINK-- |
Experimental Protocols
High-Yield Fischer Indole Synthesis of this compound-3-carboxylic acid ethyl ester[1]
This protocol describes the synthesis of a key derivative of the target molecule with excellent yield.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (77 g, 450 mmol)
-
4-Fluorophenylhydrazine hydrochloride (72 g, 443 mmol)
-
Anhydrous ethanol (1.25 L)
-
Ethyl acetate
-
Water
-
Sodium sulfate
Procedure:
-
A mixture of ethyl 4-oxocyclohexanecarboxylate and 4-fluorophenylhydrazine hydrochloride in anhydrous ethanol is refluxed overnight.
-
The resulting yellow solution is cooled, and any crystals that form are filtered off.
-
The filtrate is evaporated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, dried over sodium sulfate, and evaporated.
-
The crude product is crystallized from ethyl acetate/heptane to yield 113 g (98%) of the desired product.
Green Synthesis of Tetrahydrocarbazoles using an Ionic Liquid Catalyst[2]
This method offers an environmentally friendly approach with high efficiency and reusability of the catalyst.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]
-
Methanol (optional, as co-solvent)
Procedure:
-
A mixture of the phenylhydrazine hydrochloride and cyclohexanone is prepared with [bmim(BF4)] acting as both the catalyst and the solvent.
-
The reaction mixture is refluxed for approximately 1 hour, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the product is extracted.
-
This method has been shown to provide yields of up to 95% for the synthesis of tetrahydrocarbazoles. The ionic liquid can be recovered and reused for several consecutive reactions without a significant loss of catalytic efficiency.[2]
Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields.[3]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
Procedure:
-
A mixture of phenylhydrazine, cyclohexanone, and a catalytic amount of p-TSA is subjected to microwave irradiation.
-
Typical reaction times are in the range of a few minutes.
-
For the synthesis of the unsubstituted 1,2,3,4-tetrahydrocarbazole, a yield of 91% was reported after 3 minutes of microwave irradiation at 600 W.
Synthetic Efficiency Comparison Workflow
The following diagram illustrates the logical workflow for comparing the synthetic efficiency of the different routes to this compound.
Caption: Workflow for comparing synthetic routes to the target molecule.
References
A Spectroscopic Comparison of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Isomers
A detailed analysis of the spectroscopic characteristics of positional isomers of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is crucial for their unambiguous identification in drug discovery and development. This guide provides a comparative overview of the key spectroscopic features of these isomers, supported by experimental data and detailed methodologies.
The strategic placement of a fluorine atom on the aromatic ring of the 2,3,4,9-tetrahydro-1H-carbazole scaffold significantly influences the electron distribution and, consequently, the spectroscopic properties of the molecule. These subtle differences can be effectively discerned through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Understanding these spectral distinctions is paramount for researchers in medicinal chemistry and analytical sciences for reaction monitoring, quality control, and metabolic profiling.
This guide focuses on the spectroscopic comparison of this compound and its positional isomers, where the fluorine atom is located at positions 5, 7, and 8 of the carbazole ring.
Comparative Spectroscopic Data
A comprehensive search of available scientific literature did not yield a complete set of directly comparable spectroscopic data for all positional isomers of this compound. However, based on general principles and data from related structures, the following tables summarize the expected and, where available, reported spectroscopic characteristics.
Note: The data presented below is a compilation from various sources and may not have been collected under identical experimental conditions. Direct comparison should be made with caution.
¹H NMR Spectroscopy
The position of the fluorine atom significantly impacts the chemical shifts and coupling constants of the aromatic protons. The electronegative fluorine atom will cause a downfield shift for nearby protons and introduce characteristic H-F coupling.
| Isomer | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | NH Proton (δ, ppm) |
| 6-Fluoro | Expected complex multiplets in the range of 6.8-7.5 ppm, with observable H-F couplings. | Expected multiplets around 1.8-2.8 ppm. | Expected broad singlet around 7.5-8.5 ppm. |
| 5-Fluoro | Data not available in searched literature. | Data not available. | Data not available. |
| 7-Fluoro | Data not available in searched literature. | Data not available. | Data not available. |
| 8-Fluoro | Data not available in searched literature. | Data not available. | Data not available. |
General ¹H NMR characteristics for a fluorinated tetrahydrocarbazole show aromatic protons in the range of δ 6.74-7.15 ppm. The interaction with the adjacent fluorine atom can lead to doublet of doublets with coupling constants around J=8.80 Hz and J=4.40 Hz. Aliphatic protons typically appear as multiplets between δ 1.39-2.69 ppm. The NH proton often presents as a broad peak around 10.6 ppm.[1]
¹³C NMR Spectroscopy
The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature. The chemical shifts of other aromatic carbons will also be influenced by the fluorine's position.
| Isomer | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| 6-Fluoro | Expected signals in the 100-160 ppm range. The carbon at C-6 will show a large ¹JCF coupling. | Expected signals in the 20-40 ppm range. |
| 5-Fluoro | Data not available in searched literature. | Data not available. |
| 7-Fluoro | Data not available in searched literature. | Data not available. |
| 8-Fluoro | Data not available in searched literature. | Data not available. |
Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to be broadly similar, with characteristic peaks for the N-H stretch, aromatic C-H stretch, aliphatic C-H stretch, C=C aromatic stretching, and a strong C-F stretching vibration.
| Isomer | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 6-Fluoro | ~3400 | ~3000-3100 | ~2800-3000 | ~1100-1250 |
| 5-Fluoro | Data not available. | Data not available. | Data not available. | Data not available. |
| 7-Fluoro | Data not available. | Data not available. | Data not available. | Data not available. |
| 8-Fluoro | Data not available. | Data not available. | Data not available. | Data not available. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular formula for all isomers is C₁₂H₁₂FN, with a molecular weight of 189.23 g/mol .
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 6-Fluoro | 189 | Fragmentation may involve loss of H, ethylene, and retro-Diels-Alder type fragmentation of the tetrahydrocarbazole ring. A derivative, this compound-3-carboxylic acid ethyl ester, has shown a [M+H]⁺ peak at m/e = 262.[2] |
| 5-Fluoro | 189 | Data not available. |
| 7-Fluoro | 189 | Data not available. |
| 8-Fluoro | 189 | Data not available. |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR.
-
Referencing: Use the solvent peak as a secondary reference (e.g., CDCl₃ at δ = 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: Record a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
-
Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-400).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound isomer.
Caption: Workflow for the synthesis and spectroscopic characterization of carbazole isomers.
References
Assessing the Drug-Likeness of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising starting point for the development of novel therapeutics targeting a range of central nervous system disorders. Its structural relationship to known bioactive molecules suggests potential for anticonvulsant, neuroprotective, and serotonin receptor modulating activities. However, the journey from a promising scaffold to a viable drug candidate is contingent on a thorough evaluation of its drug-likeness profile. This guide provides a comparative assessment of the drug-likeness of hypothetical this compound derivatives against established drugs in relevant therapeutic areas, supported by experimental protocols and in silico modeling.
Comparative Analysis of Drug-Likeness Parameters
A critical aspect of drug development is to ensure that a lead compound possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties, along with physicochemical characteristics, are collectively referred to as "drug-likeness." In this section, we compare the predicted and experimental drug-likeness parameters of hypothetical this compound derivatives with those of well-established drugs: Carbamazepine (anticonvulsant), Donepezil (neuroprotective), and Sertraline (serotonin reuptake inhibitor).
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Parameter | 6-Fluoro-THC Derivative 1 (Hypothetical) | 6-Fluoro-THC Derivative 2 (Hypothetical) | Carbamazepine[1] | Donepezil[2] | Sertraline[3][4] |
| Molecular Formula | C₁₉H₁₉FN₂O | C₂₀H₂₁FN₂O₂ | C₁₅H₁₂N₂O | C₂₄H₂₉NO₃ | C₁₇H₁₇Cl₂N |
| Molecular Weight ( g/mol ) | 326.37 | 356.40 | 236.27 | 379.5 | 306.23 |
| logP (o/w) | 3.8 | 4.2 | 2.45 | 4.3 | 5.18 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 | 2 | 4 | 1 |
| Lipinski's Violations | 0 | 0 | 0 | 0 | 1 (logP > 5) |
Table 2: In Silico ADMET Prediction
| Parameter | 6-Fluoro-THC Derivative 1 (Hypothetical) | 6-Fluoro-THC Derivative 2 (Hypothetical) | Carbamazepine | Donepezil | Sertraline |
| Aqueous Solubility (logS) | -3.5 | -4.0 | -3.33 | -4.6 | -4.1 |
| Caco-2 Permeability (logPapp) | > -5.15 cm/s | > -5.15 cm/s | High | High | High |
| Human Intestinal Absorption (%) | > 90 | > 90 | High | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | Yes | Yes |
| CYP450 2D6 Inhibitor | No | Yes | No | Yes | Yes |
| Hepatotoxicity | Low Risk | Low Risk | High Risk | Low Risk | Low Risk |
Note: Data for hypothetical derivatives are illustrative and based on typical values for similar scaffolds. Data for comparator drugs are compiled from various sources and may vary depending on the prediction software.
Experimental Protocols for Drug-Likeness Assessment
Accurate assessment of drug-likeness relies on a combination of in silico predictions and robust experimental validation. Below are detailed methodologies for key in vitro assays.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Protocol:
-
Prepare a saturated solution of the test compound in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Equilibrate the solution by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The resulting concentration is the thermodynamic solubility of the compound.
Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Protocol:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer solution (donor compartment).
-
The filter plate is placed on top of a 96-well acceptor plate containing a fresh buffer solution.
-
The compound is allowed to permeate from the donor to the acceptor compartment over a defined period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor compartments is measured using HPLC-UV or LC-MS/MS.
-
The permeability coefficient (Pe) is calculated from the concentration of the compound in each compartment and the incubation time.
Metabolic Stability Assay (Liver Microsomal Stability)
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubate the test compound at a known concentration with liver microsomes (human or animal) and a cofactor mixture (e.g., NADPH) in a buffer solution at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The enzymatic reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The remaining concentration of the parent compound in each aliquot is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Drug Discovery Workflow
The process of assessing drug-likeness is an integral part of the early drug discovery pipeline. The following diagram illustrates a typical workflow.
Signaling Pathways and Molecular Interactions
While the specific molecular targets of novel this compound derivatives are under investigation, their structural similarity to known psychoactive compounds suggests potential interactions with key signaling pathways in the central nervous system. The following diagram depicts a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for CNS drugs.
Conclusion
The successful development of this compound derivatives as clinical candidates hinges on a comprehensive and early assessment of their drug-likeness properties. While in silico predictions provide a valuable initial screen, experimental validation of solubility, permeability, and metabolic stability is crucial. By comparing these properties to established drugs in relevant therapeutic areas, researchers can benchmark their compounds and make informed decisions to guide lead optimization. The iterative process of design, synthesis, and testing, as outlined in this guide, is essential for navigating the complex path from a promising chemical scaffold to a safe and effective therapeutic agent. Further studies are warranted to synthesize and evaluate a broader range of these derivatives to establish clear structure-activity and structure-property relationships, ultimately paving the way for the identification of a clinical candidate.
References
- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Study of Six Carbamazepine Products - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole and its Derivatives Against Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Promising Carbazole Scaffold.
This guide provides a comparative analysis of the biological performance of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives against established standard compounds. The data presented herein is intended to offer a quantitative benchmark for researchers engaged in the discovery and development of novel therapeutics targeting neurodegenerative disorders and other conditions involving the cholinergic and serotonergic systems.
Butyrylcholinesterase (BChE) Inhibition: A Key Target in Neurodegeneration
Derivatives of this compound have demonstrated significant potential as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The following table summarizes the inhibitory potency of a key derivative against standard BChE inhibitors.
| Compound | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity (BChE vs. AChE) |
| 1-(2-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethyl)piperidin-1-ium chloride | 0.11 | > 100 | > 909-fold |
| Donepezil | 7.4[1] | 0.0067[2] | ~0.0009-fold (AChE selective) |
| Rivastigmine | 0.037[3][4] | 4.15[3][4] | ~112-fold (BChE selective) |
| Galantamine | - | - | Moderately AChE selective |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ indicates greater potency. Data for Galantamine's BChE IC50 was not consistently found for direct comparison.
Serotonin and Dopamine Receptor Interactions: Exploring a Neuromodulatory Role
For the purpose of providing a benchmark, the following table presents the binding affinities (Ki) of standard reference ligands for the serotonin 5-HT₁ₐ and dopamine D₂ receptors. Future studies quantifying the binding profile of this compound are warranted to enable a direct comparison.
| Standard Compound | Target Receptor | Kᵢ (nM) |
| 8-OH-DPAT | 5-HT₁ₐ | 4.3[6] |
| Haloperidol | Dopamine D₂ | 0.66 - 2.84[7] |
| Spiperone | Dopamine D₂ | ~0.057[8] |
Kᵢ (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring cholinesterase activity.
Principle: The assay measures the activity of BChE through the hydrolysis of the substrate butyrylthiocholine. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[3] The rate of color formation is directly proportional to the enzyme activity.
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (in phosphate buffer).
-
Butyrylthiocholine iodide (substrate) solution (in deionized water).
-
BChE enzyme solution (from equine serum or other suitable source) in phosphate buffer.
-
Test compound (this compound derivative) and standard inhibitors at various concentrations.
-
-
Assay in 96-well plate:
-
Add phosphate buffer, DTNB solution, and the test compound/standard inhibitor to each well.
-
Add the BChE enzyme solution to initiate the pre-incubation.
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the butyrylthiocholine iodide substrate.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for BChE inhibition assay using Ellman's method.
Radioligand Binding Assay for Serotonin 5-HT₁ₐ and Dopamine D₂ Receptors
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a membrane preparation containing the receptor. A test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Kᵢ).
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor (e.g., CHO cells transfected with the human 5-HT₁ₐ or D₂ receptor) in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay in 96-well plate:
-
Total Binding: Incubate membrane preparation with the radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [³H]Spiperone for D₂).
-
Non-specific Binding: Incubate membrane preparation, radioligand, and a high concentration of a non-labeled standard ligand (e.g., serotonin for 5-HT₁ₐ or haloperidol for D₂) to saturate the specific binding sites.
-
Competitive Binding: Incubate membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Acquisition:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Caption: Principle of competitive radioligand binding assay.
References
- 1. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. researchwith.montclair.edu [researchwith.montclair.edu]
- 6. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A Guide for Laboratory Professionals
For immediate reference, treat 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole as a hazardous chemical waste. Due to the potential hazards associated with carbazole derivatives, including suspected carcinogenicity and aquatic toxicity, strict adherence to safety protocols and disposal through a licensed chemical waste management facility is imperative. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, within a certified chemical fume hood.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂FN | ChemScene |
| CAS Number | 2367-17-1 | ChemScene |
| Purity | ≥97% | ChemScene |
| Storage | Room temperature | ChemScene |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated laboratory materials (e.g., pipette tips, vials, gloves), and solutions containing this compound must be treated as hazardous waste.
-
Avoid Mixing: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Ensure the container material is resistant to the solvents used.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Do not overfill containers.
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name: "this compound."
-
List all components of a mixture, including solvents, with their approximate concentrations.
-
Indicate the potential hazards (e.g., "Suspected Carcinogen," "Aquatic Hazard").
-
Include the accumulation start date.
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) within or near the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Segregate the waste from incompatible materials.
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Provide all necessary documentation to the waste disposal personnel.
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Don Appropriate PPE: Wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
Solid Spills: Carefully sweep or scoop the solid material to avoid creating dust. Place the material into a labeled hazardous waste container.
-
Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Place the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report the Spill: Notify your laboratory supervisor and EHS department of the spill and the cleanup actions taken.
Logical Workflow for Disposal
References
Personal protective equipment for handling 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
This guide provides crucial safety and logistical information for the handling and disposal of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The following personal protective equipment is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Gloves | Appropriate protective gloves to prevent skin exposure.[3] Nitrile or neoprene gloves are recommended. |
| Lab Coat | A standard laboratory coat should be worn to prevent skin exposure.[3] | |
| Respiratory Protection | Fume Hood | Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator for organic vapors and particulates may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible.[3]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize dust generation and inhalation.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use.[3]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
-
Storage :
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][4] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled disposal container.[3] For larger spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials : Used gloves, weighing papers, and other contaminated disposable materials should be collected in a designated, sealed hazardous waste container.
-
Unused Chemical : Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
